4-Bromo-2-chloro-3-methylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-3-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKZGVNOJVYDTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-chloro-3-methylphenol
CAS Number: 1799612-08-0
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-chloro-3-methylphenol, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information with a scientifically grounded analysis of its structural analogs. The document covers its chemical identity, inferred physicochemical properties, a plausible synthetic pathway, expected reactivity, and predicted spectroscopic characteristics. Furthermore, it discusses potential biological activities and toxicological considerations based on the broader class of halogenated phenols. This guide is intended to serve as a foundational resource, highlighting both what is known and the areas requiring further empirical investigation.
Introduction: The Significance of Halogenated Phenols
Halogenated phenols represent a broad class of organic compounds that have garnered significant attention in medicinal chemistry, materials science, and environmental science. The introduction of halogen atoms onto a phenol scaffold can dramatically alter its electronic properties, lipophilicity, and metabolic stability, leading to a wide range of biological activities.[1] These compounds are utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] this compound, with its specific substitution pattern, presents a unique combination of steric and electronic features that make it a compelling, albeit understudied, molecule for further investigation.
Chemical and Physical Properties
Direct experimental data for this compound is not extensively reported in the literature. However, its fundamental properties can be reliably predicted and are available from chemical databases.
| Property | Value | Source |
| CAS Number | 1799612-08-0 | [2][3] |
| Molecular Formula | C₇H₆BrClO | [3] |
| Molecular Weight | 221.48 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Predicted XLogP3 | 3.2 | [3] |
| Predicted Hydrogen Bond Donor Count | 1 | [3] |
| Predicted Hydrogen Bond Acceptor Count | 1 | [3] |
| Predicted Rotatable Bond Count | 0 | [3] |
The predicted octanol-water partition coefficient (XLogP3) of 3.2 suggests that this compound is a lipophilic compound, a characteristic that often correlates with membrane permeability and potential for bioaccumulation.
Synthesis and Reactivity
Proposed Synthetic Pathway
The subsequent and final step would be the regioselective bromination of 2-chloro-3-methylphenol. The hydroxyl group is a strongly activating, ortho, para-director, while the chloro and methyl groups are also ortho, para-directing, albeit with different activating or deactivating strengths. The interplay of these directing effects will govern the position of bromination. Given that the position para to the strongly activating hydroxyl group is already occupied by the bromine atom in the target molecule, the bromination would need to occur at one of the ortho positions. The regioselectivity of phenol bromination can be influenced by the choice of brominating agent and reaction conditions.[5][6][7]
A potential synthetic workflow is proposed below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 2-chloro-3-methylphenol in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of a brominating agent, such as N-Bromosuccinimide (NBS) or a dilute solution of bromine, to the reaction mixture with constant stirring. The choice of brominating agent and the potential use of a catalyst would be critical for achieving the desired regioselectivity.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate this compound.
Disclaimer: This is a proposed protocol and would require optimization and validation.
Expected Reactivity
The reactivity of this compound will be largely dictated by the phenolic hydroxyl group and the aromatic ring substituted with electron-withdrawing (chloro, bromo) and electron-donating (methyl, hydroxyl) groups.
-
Electrophilic Aromatic Substitution: The phenol ring is activated towards further electrophilic substitution, with the hydroxyl group being a strong ortho, para-director. However, the existing substituents will influence the position of any subsequent substitution.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation.
-
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens may render the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less favorable than electrophilic substitution on a phenol ring.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.[9][10][11] The hydroxyl proton signal is typically a broad singlet, and its chemical shift is concentration and solvent-dependent. Its identity can be confirmed by a D₂O exchange experiment.[12]
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon attached to the hydroxyl group (ipso-carbon) will be significantly deshielded.[13] The chemical shifts of the other aromatic carbons will be influenced by the inductive and resonance effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.[14][15][16]
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, broadened by hydrogen bonding.[17]
-
C-O Stretch: An absorption band around 1200 cm⁻¹ corresponding to the C-O stretching vibration.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Characteristic bands in the 1450-1600 cm⁻¹ region.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of bromine and chlorine will result in isotopic peaks (M+2, M+4, etc.) with predictable relative intensities. Common fragmentation pathways for phenols include the loss of CO, CHO, and cleavage of the C-C bonds of the aromatic ring.[18][19][20][21] The fragmentation of halogenated aromatic compounds can also involve the loss of halogen atoms.[22]
Potential Biological Activity and Toxicological Profile
Medicinal Chemistry Relevance
Halogenated phenols are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific substitution pattern of this compound could impart unique pharmacological properties. Further screening and biological evaluation would be necessary to determine its potential as a lead compound in drug discovery.
Toxicological Considerations
Chlorophenols and their derivatives are recognized as environmental pollutants, and their toxicity is a subject of concern.[1][23][24] The toxicity of halogenated phenols generally increases with the degree of halogenation.[25][26][27][28] These compounds can be persistent in the environment and may have adverse effects on human health and ecosystems.[1]
General Toxicological Profile of Halogenated Phenols:
-
Acute Toxicity: Can cause irritation to the skin, eyes, and respiratory tract. Higher exposures may lead to more severe systemic effects.[29]
-
Chronic Toxicity: Long-term exposure has been associated with a range of health issues.[29]
-
Carcinogenicity and Mutagenicity: Some chlorinated phenols are classified as potential carcinogens.[1]
-
Endocrine Disruption: Halogenated phenols can interfere with the endocrine system.
Given these general trends, it is prudent to handle this compound with appropriate safety precautions in a laboratory setting. A full toxicological assessment of this specific compound is warranted.
Conclusion and Future Directions
This compound is a halogenated phenol with a unique substitution pattern that suggests potential for interesting chemical and biological properties. While direct experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a starting point for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research is needed to elucidate its precise physicochemical properties, reactivity, and biological activity. Such studies will be crucial in determining the potential applications of this compound in medicinal chemistry and other fields.
References
- 1. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1799612-08-0|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. whitman.edu [whitman.edu]
- 19. mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion valuesDoc Brown's chemistry revision notes [docbrown.info]
- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. Mass spectrometric characterization of halogenated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Acute toxicity assessment and QSAR modeling of zebrafish embryos exposed to methyl paraben and its halogenated byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. osha.oregon.gov [osha.oregon.gov]
An In-Depth Technical Guide to 4-Bromo-2-chloro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, this guide is crafted to provide a comprehensive technical overview of 4-bromo-2-chloro-3-methylphenol. The intention is to move beyond a simple recitation of facts and delve into the causality behind its chemical behavior and potential applications. This document is structured to offer a fluid narrative, grounded in established chemical principles, to support researchers and drug development professionals in their work with this and similar halogenated phenolic compounds. While experimentally determined data for this specific molecule is not widely available in peer-reviewed literature, this guide synthesizes information from authoritative databases and analogous compounds to provide a robust predictive profile.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic compound belonging to the phenol family. Its structure is characterized by a benzene ring functionalized with a hydroxyl group, a bromine atom, a chlorine atom, and a methyl group.
Structure and Identifiers
The unique arrangement of these substituents on the phenolic ring dictates its chemical reactivity and potential biological activity.
-
IUPAC Name: this compound[1]
-
CAS Number: 1799612-08-0[1]
-
Molecular Formula: C₇H₆BrClO[1]
-
Molecular Weight: 221.48 g/mol [1]
-
Canonical SMILES: CC1=C(C=CC(=C1Cl)O)Br[1]
-
InChI Key: WBKZGVNOJVYDTD-UHFFFAOYSA-N[1]
Physicochemical Data
The following table summarizes key computed physicochemical properties, which are crucial for predicting its behavior in various solvents and biological systems. It is important to note that these are computationally derived values and experimental verification is recommended.
| Property | Value | Source |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 219.92906 Da | PubChem[1] |
| Monoisotopic Mass | 219.92906 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
Section 2: Synthesis and Reactivity
Predicted Synthesis Pathway
A plausible synthetic route would involve the sequential halogenation of 3-methylphenol (m-cresol). The hydroxyl group is a strongly activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director.
A potential synthetic approach could be the chlorination of 4-bromo-3-methylphenol or the bromination of 2-chloro-3-methylphenol. The regioselectivity of these reactions would be influenced by the directing effects of the existing substituents and the reaction conditions employed. For instance, the synthesis of 4-bromo-3-methylphenol often involves the bromination of m-cresol.[2]
Conceptual Experimental Protocol for Synthesis:
-
Step 1: Chlorination of 3-methylphenol. 3-methylphenol would be dissolved in a suitable inert solvent (e.g., a chlorinated solvent or a non-polar aprotic solvent). A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), would be added portion-wise, likely at a controlled temperature to manage the exothermic reaction and improve regioselectivity. The reaction would likely be monitored by techniques like TLC or GC-MS to follow the consumption of the starting material and the formation of chlorinated intermediates.
-
Step 2: Bromination of the chlorinated intermediate. The resulting 2-chloro-3-methylphenol would then be subjected to bromination. A brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent (e.g., acetic acid or a chlorinated solvent) would be used. The para-position to the strongly activating hydroxyl group is the most likely site for bromination.
-
Step 3: Work-up and Purification. Following the reaction, a standard aqueous work-up would be performed to remove any unreacted reagents and byproducts. The crude product would then be purified using techniques such as recrystallization or column chromatography to isolate the desired this compound.
Caption: Conceptual synthesis workflow for this compound.
General Reactivity
The chemical reactivity of this compound is governed by the interplay of its functional groups:
-
Phenolic Hydroxyl Group: This group imparts acidic properties and is a site for O-alkylation, O-acylation, and other reactions typical of phenols. It is also a powerful activating group for electrophilic aromatic substitution.
-
Aromatic Ring: The benzene ring is susceptible to further electrophilic substitution, although the existing substituents will influence the position and rate of subsequent reactions. The electron-donating hydroxyl and methyl groups activate the ring, while the electron-withdrawing halogen atoms have a deactivating effect.
-
Halogen Atoms (Bromo and Chloro): The carbon-halogen bonds can participate in various coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic aromatic substitution under specific conditions, providing avenues for further molecular elaboration.
Section 3: Spectral Analysis (Predictive)
As no experimentally determined spectra for this compound have been identified in the public domain, this section provides a predictive analysis based on the expected spectral characteristics of its structural motifs. Commercial suppliers may offer analytical data such as NMR, HPLC, or LC-MS upon request.[3]
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the surrounding substituents.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, is expected for the phenolic -OH proton.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group is anticipated in the upfield region (typically δ 2.0-2.5 ppm).
¹³C NMR Spectroscopy (Predicted)
-
Seven distinct signals would be expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon bearing the hydroxyl group would be significantly deshielded, while the carbons attached to the halogens would also show characteristic shifts.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
C-O Stretch: A strong band around 1200 cm⁻¹ is expected for the C-O stretching vibration.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretches will be observed just below 3000 cm⁻¹.
-
C-Br and C-Cl Stretches: Absorptions for C-Br and C-Cl stretching are expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (221.48 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio) and one chlorine atom (with its two major isotopes, ³⁵Cl and ³⁷Cl, in roughly a 3:1 ratio), resulting in a complex M, M+2, M+4 pattern.
Section 4: Applications in Drug Discovery and Development
Halogenated phenols are a well-established class of compounds in medicinal chemistry, often serving as key intermediates or exhibiting intrinsic biological activity. While specific applications for this compound are not extensively documented, its structural features suggest several potential areas of interest for drug development professionals.
As a Scaffold for Novel Therapeutics
The multiple functional groups on this compound make it an attractive scaffold for chemical modification. The hydroxyl and halogen functionalities provide handles for diversification through various chemical reactions, allowing for the synthesis of a library of derivatives for biological screening. Bromophenols, in general, have been investigated for a range of biological activities, including antioxidant and anticancer properties.[4][5]
Potential Biological Activities
-
Antimicrobial Agents: Phenolic compounds, particularly halogenated ones, are known for their antimicrobial properties. For example, 4-chloro-3-methylphenol is used as a disinfectant and preservative.[6][7][8] The combination of chloro, bromo, and methyl substituents in the target molecule could modulate this activity.
-
Enzyme Inhibitors: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of various enzymes. The overall lipophilicity and electronic properties of the molecule, influenced by the halogens and methyl group, would be critical for its binding affinity and selectivity.
Section 5: Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for this compound, it is prudent to handle this compound with the precautions appropriate for related hazardous chemicals. The safety information for the similar compound 4-bromo-2-chlorophenol provides a useful reference.
-
Hazard Statements: Based on supplier information for this compound, it is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Precautionary Statements: Recommended precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Handling and Storage:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Section 6: Conclusion
This compound presents as a chemical entity with significant potential for further investigation, particularly in the realms of synthetic and medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, its structural analogy to well-studied halogenated phenols allows for a reasoned prediction of its chemical properties and reactivity. This guide provides a foundational understanding for researchers, highlighting the need for empirical validation of the predicted data. As a versatile building block, this compound offers a platform for the development of novel compounds with potentially valuable biological activities.
References
- 1. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1799612-08-0|this compound|BLD Pharm [bldpharm.com]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]
- 8. atamankimya.com [atamankimya.com]
An In-Depth Technical Guide to 4-Bromo-2-chloro-3-methylphenol: A Versatile Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of halogenated aromatic compounds is a cornerstone of molecular design and development. Among these, 4-Bromo-2-chloro-3-methylphenol emerges as a compound of significant interest. Its trifunctionalized aromatic core, featuring hydroxyl, chloro, and bromo groups alongside a methyl substituent, offers a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, positioning it as a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents.
While not as extensively documented as some common reagents, the unique substitution pattern of this compound presents a distinct set of reactive sites, allowing for regioselective modifications. This technical guide will delve into the nuanced chemistry of this molecule, offering insights into its reactivity and utility as a synthetic precursor.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is foundational to its chemical behavior. The phenol moiety confers acidic properties and directs electrophilic substitution, while the bromine and chlorine atoms provide handles for cross-coupling reactions and other nucleophilic substitutions. The methyl group offers a site for potential functionalization and influences the electronic properties of the aromatic ring.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| CAS Number | 1799612-08-0 | --INVALID-LINK-- |
| Molecular Formula | C₇H₆BrClO | --INVALID-LINK-- |
| Molecular Weight | 221.48 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)O)Br | --INVALID-LINK-- |
| InChI Key | WBKZGVNOJVYDTD-UHFFFAOYSA-N | --INVALID-LINK-- |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.866,0.5!"]; C3 [label="C", pos="-0.866,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.866,-0.5!"]; C6 [label="C", pos="0.866,0.5!"];
C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
O [label="OH", pos="1.732,1!", color="#EA4335"]; Cl [label="Cl", pos="-1.732,1!", color="#34A853"]; C_Me [label="CH₃", pos="-1.732,-1!", color="#4285F4"]; Br [label="Br", pos="0,-2!", color="#FBBC05"];
C6 -- O [label=""]; C2 -- Cl [label=""]; C3 -- C_Me [label=""]; C4 -- Br [label=""];
// Invisible nodes for positioning labels N1 [label="1", pos="0.433,0.75!", shape=none, fontcolor="#5F6368"]; N2 [label="2", pos="-0.433,0.75!", shape=none, fontcolor="#5F6368"]; N3 [label="3", pos="-1.1,0!", shape=none, fontcolor="#5F6368"]; N4 [label="4", pos="-0.433,-0.75!", shape=none, fontcolor="#5F6368"]; N5 [label="5", pos="0.433,-0.75!", shape=none, fontcolor="#5F6368"]; N6 [label="6", pos="1.1,0!", shape=none, fontcolor="#5F6368"]; }
Synthesis and Reactivity
Postulated Synthetic Pathway
A likely synthetic approach would start with the chlorination of 3-methylphenol (m-cresol), followed by bromination. The directing effects of the hydroxyl and methyl groups would guide the regioselectivity of these electrophilic aromatic substitution reactions.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, protocol based on general procedures for the halogenation of phenols.[1][2] This protocol should be validated and optimized in a laboratory setting.
Step 1: Chlorination of 3-Methylphenol
-
To a solution of 3-methylphenol in a suitable inert solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature (e.g., 0-5 °C).
-
The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of optimal conversion to 2-chloro-3-methylphenol.
-
Upon completion, the reaction is quenched with water or a mild base, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
Purification of the crude product would likely be achieved through distillation or column chromatography to isolate 2-chloro-3-methylphenol.
Step 2: Bromination of 2-Chloro-3-methylphenol
-
Dissolve the purified 2-chloro-3-methylphenol in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The hydroxyl group and the existing substituents will direct the bromine to the 4-position.
-
Stir the reaction mixture until TLC or GC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water to remove acetic acid, and dry.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) would yield purified this compound.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups:
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation, O-acylation, and other related transformations. The hydroxyl group is also a strong activating group for electrophilic aromatic substitution, although the ring is already fully substituted.
-
Bromine and Chlorine Atoms: These halogens can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromine atom is generally more reactive than the chlorine atom in such reactions.
-
Methyl Group: The methyl group can potentially be functionalized through free-radical halogenation, although this would require harsh conditions that might affect other parts of the molecule.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for this compound is not widely available in public databases, its expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The spectrum would be expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet for the methyl group protons would appear in the upfield region, and a broad singlet for the hydroxyl proton, the chemical shift of which would be dependent on concentration and solvent.
-
¹³C NMR: The spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the hydroxyl group being the most downfield, followed by the other aromatic carbons, and finally the methyl carbon in the most upfield region.
-
IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region. C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 220, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). Fragmentation patterns would likely involve the loss of the methyl group, halogens, and other small fragments.
Applications in Drug Discovery and Development
Halogenated phenols are a well-established class of intermediates in the synthesis of pharmaceuticals. The presence of halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.
While there are no prominent examples in the public domain of this compound being directly used in the synthesis of a marketed drug, its structural motifs are present in various biologically active compounds. Its utility can be inferred from the applications of structurally similar building blocks.
A Versatile Scaffold for Bioactive Molecules
The trifunctionalized nature of this compound makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The differential reactivity of the hydroxyl group and the two halogen atoms allows for a stepwise and controlled diversification of the molecular scaffold.
For instance, a recent study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which exhibited promising antibacterial activity against extensively drug-resistant Salmonella Typhi and inhibitory activity against alkaline phosphatase.[3] This highlights the potential of the 4-bromo-3-methylphenyl moiety as a key component in the development of new anti-infective and enzyme-inhibiting agents. This compound could serve as a precursor to analogous structures with potentially modulated biological activities.
Role in Fragment-Based Drug Discovery
The relatively small and functionalized nature of this compound also makes it a suitable candidate for fragment-based drug discovery (FBDD). In this approach, small molecular fragments are screened for their ability to bind to a biological target. Hits from these screens can then be elaborated into more potent lead compounds. The multiple functional groups on this compound provide vectors for the growth of the fragment into a larger, more drug-like molecule.
Conclusion and Future Outlook
This compound represents a versatile and valuable, albeit under-documented, chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique substitution pattern offers a rich chemical space for the development of novel molecular architectures. While detailed experimental data and specific applications in marketed pharmaceuticals are not yet prevalent in the public literature, the foundational principles of its synthesis and reactivity are well-established.
For researchers and drug development professionals, this compound should be considered a promising building block for the creation of diverse chemical libraries and as a starting point for the synthesis of complex target molecules. Further exploration of its synthetic utility and biological activity is warranted and is likely to unveil new opportunities in the quest for novel therapeutic agents. The continued interest in halogenated scaffolds in medicinal chemistry suggests that the importance of intermediates like this compound will only continue to grow.
References
A Technical Guide to 4-Bromo-2-chloro-3-methylphenol: Nomenclature, Properties, Synthesis, and Applications
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, halogenated phenols represent a cornerstone class of intermediates. Their unique electronic properties and versatile reactivity make them indispensable building blocks for constructing complex molecular architectures. Among these, 4-Bromo-2-chloro-3-methylphenol is a substituted phenol of significant interest. Its trifunctional nature—possessing a nucleophilic hydroxyl group and two distinct halogen atoms (bromine and chlorine) at specific positions on the aromatic ring—provides a rich platform for regioselective chemical modifications.
This technical guide offers an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. The document moves beyond a simple recitation of data, providing a causal explanation for its synthetic pathways, exploring its potential applications based on established principles of medicinal chemistry, and detailing robust protocols for its handling and use. The objective is to equip the scientific community with the foundational knowledge required to effectively leverage this compound in advanced research and development projects.
Nomenclature and Chemical Identity
Correctly identifying a chemical compound is critical for reproducibility and safety in research. The nomenclature and structural identifiers for this compound are outlined below.
2.1 IUPAC Name The systematic name for this compound, following the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is This compound .[1]
2.2 Synonyms and Identifiers For ease of reference across chemical databases and supplier catalogs, the compound is also known by several other identifiers.
| Identifier Type | Value |
| CAS Number | 1799612-08-0 |
| Molecular Formula | C₇H₆BrClO |
| PubChem CID | 118157062 |
| InChIKey | WBKZGVNOJVYDTD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1Cl)O)Br |
Source: PubChem Database.[1]
2.3 Chemical Structure The 2D structure of this compound is depicted below, showing the relative positions of the hydroxyl, methyl, chloro, and bromo substituents on the phenol ring.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its safety profile. The table below summarizes the key computed and, where available, experimental properties of this compound.
| Property | Value | Source |
| Molecular Weight | 221.48 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted based on analogs) | N/A |
| Melting Point | 59-61 °C (for the related 4-bromo-3-methylphenol) | Sigma-Aldrich[2] |
| Boiling Point | 142-145 °C / 23 mmHg (for 4-bromo-3-methylphenol) | Sigma-Aldrich[2] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 1 | PubChem[1] |
| LogP (Computed) | 3.2 | PubChem[1] |
Note: Experimental data for this compound is limited. Data for structurally similar compounds are provided for context.
Synthesis and Reactivity
The synthesis of this compound relies on the principles of electrophilic aromatic substitution, where the directing effects of the existing substituents on the phenol ring guide the regioselective installation of the bromine atom.
Rationale for Synthetic Strategy
The most logical precursor for this molecule is 2-chloro-3-methylphenol. The synthetic strategy involves the electrophilic bromination of this starting material. The regiochemical outcome of this reaction is governed by the cumulative electronic and steric effects of the substituents:
-
Hydroxyl (-OH) group: A powerful activating, ortho, para-directing group. It strongly favors substitution at the C4 (para) and C6 (ortho) positions.
-
Methyl (-CH₃) group: A weakly activating, ortho, para-directing group.
-
Chloro (-Cl) group: A deactivating, but ortho, para-directing group.
The C4 position is para to the strongly activating hydroxyl group and is the most electronically favored site for substitution. The C6 position, while also activated by the hydroxyl group, is sterically hindered by the adjacent chloro group. Therefore, bromination is highly likely to proceed with high regioselectivity at the C4 position.
Proposed Synthetic Pathway
The proposed reaction involves treating 2-chloro-3-methylphenol with an electrophilic bromine source, such as molecular bromine (Br₂) in a suitable solvent like acetic acid.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the selective bromination of substituted phenols.[3]
Materials:
-
2-Chloro-3-methylphenol (1.0 eq)
-
Molecular Bromine (Br₂) (1.05 eq)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methylphenol (e.g., 10.0 g) in glacial acetic acid (100 mL). Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature remains below 10 °C. The causality here is critical: slow, cold addition prevents over-bromination and minimizes side reactions by controlling the exothermic process.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water (400 mL). A precipitate may form. Add saturated sodium thiosulfate solution dropwise until the orange/red color of excess bromine disappears. This step neutralizes the unreacted brominating agent, making the workup safer and cleaner.
-
Extraction (Workup): Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to remove acetic acid, followed by brine (1 x 100 mL). The bicarbonate wash is a self-validating step; effervescence will cease when the acid is fully neutralized.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of the target compound.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but serves as a highly valuable intermediate or scaffold. Its utility stems from the orthogonal reactivity of its functional groups.
Role as a Synthetic Intermediate
The true value of this molecule lies in its capacity for selective, stepwise functionalization:
-
The Phenolic -OH: Can undergo Williamson ether synthesis to introduce diverse side chains, or esterification. It also activates the ring for further electrophilic substitutions if desired.
-
The Bromo (-Br) group: Is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds, enabling the assembly of complex biaryl systems or the introduction of amine functionalities common in APIs.
-
The Chloro (-Cl) group: Is generally less reactive in cross-coupling reactions than the bromo group, allowing for selective reaction at the C-Br bond. However, under more forcing conditions, it can also be functionalized, providing a second site for molecular elaboration.
This differential reactivity is a key asset in designing multi-step syntheses of complex drug candidates.[4]
Impact of Halogenation in Medicinal Chemistry
The incorporation of chlorine and bromine into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its pharmacological profile.[5]
-
Lipophilicity: Halogens increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.
-
Metabolic Stability: The presence of a halogen atom at a position susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block that metabolic pathway, thereby increasing the drug's half-life.
-
Binding Affinity: Halogen atoms can participate in "halogen bonding," a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly enhance the binding affinity and selectivity of a ligand for its target.[6]
Potential in Bioactive Scaffolds
Derivatives of bromophenols, sourced from both natural and synthetic origins, have demonstrated a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[7][8][9] Research has shown that certain bromophenol derivatives can induce apoptosis in cancer cells and ameliorate oxidative stress.[7][9] While the specific biological activity of this compound is not extensively documented, its structure provides a robust starting point for creating libraries of novel compounds to be screened for therapeutic potential.
Safety and Handling
As a halogenated phenol, this compound should be handled with appropriate care. The following safety information is based on data for structurally related compounds like 4-bromo-2-chlorophenol and 4-bromo-3-methylphenol.[10][11][12]
GHS Hazard Classification (Anticipated):
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[10]
Conclusion
This compound is a chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined structure, characterized by multiple, orthogonally reactive functional groups, makes it an ideal building block for creating complex molecules. A logical and high-yielding synthetic route is readily accessible through the selective bromination of 2-chloro-3-methylphenol. By serving as a scaffold for diversification via cross-coupling, etherification, and other reactions, this compound provides a pathway to novel chemical entities with tailored physicochemical and pharmacological properties. Adherence to appropriate safety protocols is essential when handling this compound to mitigate potential hazards.
References
- 1. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-3-methylphenol 98 14472-14-1 [sigmaaldrich.com]
- 3. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Comprehensive Spectroscopic and Structural Elucidation of 4-Bromo-2-chloro-3-methylphenol
This in-depth technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Bromo-2-chloro-3-methylphenol, a halogenated aromatic compound of interest in synthetic chemistry and drug development. As a Senior Application Scientist, the following sections are designed to offer not just raw data, but a foundational understanding of the principles behind the spectral interpretations, ensuring both scientific rigor and practical applicability for researchers in the field.
The structural confirmation of a synthesized molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive and unambiguous characterization of the molecule. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound, explaining the rationale behind the spectral features.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure, including the spatial arrangement of atoms and their connectivity.
Caption: Chemical structure of this compound with atom numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The chemical shift, integration, and multiplicity of each signal are critical for structural assignment.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |
| ~ 10.0 - 11.0 | 1H | Singlet (broad) | -OH |
| ~ 7.2 - 7.5 | 1H | Doublet | Ar-H |
| ~ 6.8 - 7.1 | 1H | Doublet | Ar-H |
| ~ 2.3 - 2.5 | 3H | Singlet | -CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. The spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals:
-
Hydroxyl Proton (-OH): A broad singlet is anticipated in the downfield region (around 10-11 ppm), characteristic of a phenolic hydroxyl group. The broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments and are expected to appear as two doublets. The proton ortho to the hydroxyl group will be more deshielded (further downfield) than the proton meta to it. The coupling between these two adjacent protons will result in the doublet splitting pattern.
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a singlet in the upfield region (around 2.3-2.5 ppm). The absence of adjacent protons results in a singlet multiplicity.
Caption: Visualization of distinct proton environments in this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 - 155 | C-OH |
| ~ 130 - 135 | C-Br |
| ~ 125 - 130 | C-Cl |
| ~ 120 - 125 | C-CH₃ |
| ~ 115 - 120 (x2) | Ar-CH |
| ~ 15 - 20 | -CH₃ |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer is used.
-
Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The solvent peaks are used for referencing.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule:
-
Aromatic Carbons: The six aromatic carbons are all in different electronic environments and will thus have unique chemical shifts. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded (furthest downfield). The carbons attached to the bromine (C-Br) and chlorine (C-Cl) will also be significantly downfield. The carbon bearing the methyl group and the two carbons with attached protons will appear at intermediate chemical shifts.
-
Methyl Carbon: The carbon of the methyl group will be the most shielded and will appear at the highest field (lowest ppm value).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Functional Group |
| 3200 - 3600 (broad) | O-H stretch (phenolic) |
| 2850 - 3000 | C-H stretch (aromatic and methyl) |
| 1450 - 1600 | C=C stretch (aromatic ring) |
| 1200 - 1300 | C-O stretch (phenol) |
| 1000 - 1100 | C-Cl stretch |
| 500 - 600 | C-Br stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with potassium bromide and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded. The data is typically presented as a plot of transmittance versus wavenumber.
Interpretation of the IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups:
-
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a definitive indicator of the O-H stretching vibration of the phenolic hydroxyl group.
-
Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the aromatic ring and the methyl group.
-
The presence of the aromatic ring is confirmed by the C=C stretching vibrations between 1450 and 1600 cm⁻¹.
-
The C-O stretch of the phenol is expected around 1200-1300 cm⁻¹.
-
The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically between 1000-1100 cm⁻¹ and 500-600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrum Data
| m/z | Relative Intensity | Proposed Fragment |
| 220, 222, 224 | High | [M]⁺ (Molecular Ion) |
| 205, 207, 209 | Moderate | [M - CH₃]⁺ |
| 141, 143 | Moderate | [M - Br]⁺ |
| 185, 187 | Low | [M - Cl]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is of utmost importance as it gives the molecular weight of the compound. For this compound (C₇H₆BrClO), the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion. The most abundant peaks will be at m/z 220 (for C₇H₆⁷⁹Br³⁵ClO) and 222 (for C₇H₆⁸¹Br³⁵ClO and C₇H₆⁷⁹Br³⁷ClO), with a smaller peak at m/z 224 (for C₇H₆⁸¹Br³⁷ClO).
-
Fragmentation Pattern: The fragmentation pattern provides further structural information. Common fragmentation pathways for this molecule would include the loss of a methyl radical ([M - CH₃]⁺), a bromine atom ([M - Br]⁺), or a chlorine atom ([M - Cl]⁺), each of which will also exhibit a characteristic isotopic pattern.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural elucidation of this compound. The predicted spectroscopic data, based on established principles and data from analogous compounds, offer a clear roadmap for researchers to confirm the identity and purity of this compound in a laboratory setting. Each technique offers complementary information, and together they form a self-validating system for structural confirmation.
A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Bromo-2-chloro-3-methylphenol
This guide provides an in-depth, technical walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of 4-bromo-2-chloro-3-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative. It details the journey from obtaining a suitable single crystal to the final validation and interpretation of the atomic-level architecture, grounding each step in authoritative scientific principles.
Foreword: The Imperative of Structural Certainty
In the landscape of molecular sciences, particularly in pharmaceutical development, absolute structural knowledge is not a luxury—it is the bedrock of rational design and innovation.[1][2] For a molecule like this compound (C₇H₆BrClO), a halogenated aromatic compound, its three-dimensional structure dictates its physical properties and its potential interactions with biological targets.[3][4] X-ray crystallography remains the unparalleled method for providing unambiguous, high-resolution structural data, revealing the precise arrangement of atoms, bond lengths, angles, and the subtle intermolecular forces that govern the crystalline state.[2]
This guide is structured to provide not just a protocol, but a field-proven methodology for the complete crystal structure determination of this compound, serving as a comprehensive framework for the analysis of similar small organic molecules.
Part 1: The Foundation—Crystal Growth and Sample Preparation
The success of a single-crystal X-ray diffraction experiment is contingent upon the quality of the crystal.[5][6] A well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm) is the prerequisite for collecting high-quality diffraction data.[7] For a small organic molecule like this compound, several classical crystallization techniques are effective. The choice of method is guided by the compound's solubility profile and the desired rate of crystallization.
Expert Insight: Selecting a Crystallization Strategy
The goal of crystallization is to guide molecules from a disordered state (in solution) to a highly ordered, crystalline lattice slowly and methodically. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals, which are unsuitable for SCXRD. The selection of a solvent system is therefore critical. An ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures. For this compound, solvents such as ethanol, methanol, acetone, or ethyl acetate, and co-solvent systems with less polar solvents like hexane or toluene, are excellent starting points.
Caption: Decision workflow for selecting a suitable crystallization method.
Protocol 1.1: Crystallization by Slow Evaporation
This is often the simplest and most direct method for compounds that are sparingly soluble at room temperature.[8]
-
Solubilization: Dissolve a small quantity (5-10 mg) of purified this compound in the minimum amount of a suitable solvent (e.g., ethanol) in a small, clean vial. Gentle warming may be required to achieve full dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the warm solution through a small cotton or glass wool plug into a clean vial to remove nucleation-inducing impurities.
-
Evaporation: Cover the vial with a cap or parafilm containing a few pinpricks. This slows the rate of solvent evaporation.
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated crystallization chamber) and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once well-formed crystals appear, carefully harvest them using a spatula or mounting loop.
Protocol 1.2: Crystallization by Vapor Diffusion
This technique is highly effective when a compound is too soluble for slow evaporation and is excellent for growing high-quality crystals from milligram-scale quantities.[8][9]
-
Preparation: In a small, open container (e.g., a 1-dram vial), dissolve 2-5 mg of the compound in a minimal volume (1-2 drops) of a relatively non-volatile solvent in which it is highly soluble (the "solvent").
-
Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small jar). Add a larger volume (2-3 mL) of a more volatile "anti-solvent" to the outer container. The anti-solvent must be miscible with the solvent, but one in which the compound is poorly soluble (e.g., hexane or diethyl ether as the anti-solvent for an ethanol solution).
-
Diffusion: Seal the outer container. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the overall solubility of the compound and inducing slow crystallization.
-
Incubation & Harvesting: Allow the system to equilibrate undisturbed for several days. Harvest the resulting crystals as described previously.
Part 2: Probing the Lattice—Single-Crystal X-ray Diffraction
SCXRD is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances.[10] The technique is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of the atoms arranged in a periodic lattice.[7][11]
Caption: The experimental workflow for single-crystal X-ray diffraction data collection.
Protocol 2.1: Data Collection
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope for its sharp edges, uniform morphology, and lack of visible defects. It is then mounted on a cryo-loop or glass fiber attached to a goniometer head.[6][7]
-
Cryo-cooling: The mounted crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.
-
Diffractometer Setup: The crystal is placed on a modern diffractometer, which consists of an X-ray source (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å), a goniometer for precise crystal rotation, and a detector.[10][11]
-
Unit Cell Determination: A short series of initial diffraction images are collected to determine the crystal's unit cell parameters (the dimensions a, b, c, and angles α, β, γ that define the repeating lattice unit) and Bravais lattice.[7]
-
Data Collection: Based on the unit cell and symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[10] The crystal is rotated through various orientations while diffraction patterns are recorded on the detector. A full data collection can take several hours.[10]
-
Data Reduction: The raw diffraction images are processed. This involves integrating the intensity of each reflection spot, applying corrections (e.g., for Lorentz factor and polarization), and merging redundant measurements to produce a final reflection file.
Data Presentation: Illustrative Crystallographic Data Collection Parameters
The following table summarizes typical parameters for a data collection experiment on a small organic molecule like this compound. Note: These are representative values as no published structure exists.
| Parameter | Illustrative Value | Rationale/Significance |
| Empirical Formula | C₇H₆BrClO | Confirmed by synthesis and elemental analysis.[12] |
| Formula Weight | 221.48 g/mol | Calculated from the empirical formula.[12] |
| Temperature | 100(2) K | Low temperature reduces atomic thermal motion. |
| Wavelength (Mo Kα) | 0.71073 Å | Common X-ray source for small molecule crystallography. |
| Crystal System | Monoclinic | A common crystal system for organic molecules. |
| Space Group | P2₁/c | A very common centrosymmetric space group. |
| Unit Cell (a, b, c) | a = 8.1 Å, b = 12.5 Å, c = 9.3 Å | Defines the size of the repeating lattice unit. |
| Unit Cell (α, β, γ) | α = 90°, β = 105.2°, γ = 90° | Defines the shape of the repeating lattice unit. |
| Volume | 908 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Reflections Collected | 8150 | Total number of measured diffraction spots. |
| Independent Reflections | 1980 | Number of unique reflections after accounting for symmetry. |
| Completeness to θ | 99.8% | Percentage of unique reflections measured. |
Part 3: From Data to Model—Structure Solution and Refinement
With a processed reflection file, the next stage is to determine the arrangement of atoms within the unit cell. This process involves two key steps: solving the "phase problem" and refining the resulting atomic model.
Expert Insight: Overcoming the Phase Problem
The diffraction experiment measures the intensities (related to the amplitude) of the scattered X-rays, but the phase information is lost.[13] This "phase problem" is a central challenge in crystallography. For small molecules like this compound, which contains a heavy bromine atom, methods like the Patterson method or, more commonly, modern "dual-space" direct methods (as implemented in programs like SHELXT) are highly effective at determining initial phases and generating a preliminary structural model.[13]
Caption: The iterative cycle of crystallographic structure refinement.
Protocol 3.1: Structure Solution and Refinement
-
Structure Solution: The reflection data (*.hkl file) is used by a structure solution program to find the positions of the heaviest atoms first (Br, Cl), and subsequently the lighter atoms (O, C). This yields an initial, incomplete model of the molecule.
-
Iterative Refinement: The process of refinement improves the initial model to achieve the best possible fit with the experimental data.[14] This is typically done using a least-squares method.[13]
-
Positional Refinement: The x, y, z coordinates of each non-hydrogen atom are adjusted.[15]
-
Anisotropic Displacement Parameter (ADP) Refinement: Atoms are modeled as ellipsoids rather than points to account for their thermal vibration. The size and orientation of these ellipsoids are refined for all non-hydrogen atoms.
-
Difference Fourier Maps: After each refinement cycle, a difference electron density map is calculated. This map reveals regions where the model has too much electron density (negative peaks) or too little (positive peaks), guiding the placement of missing atoms or the correction of misplaced ones.[14]
-
-
Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the electron density map. They are placed in chemically sensible, calculated positions and refined using a "riding model," where their positions are geometrically linked to their parent carbon or oxygen atom.[16]
-
Convergence: The refinement process is repeated until convergence is reached, meaning that further cycles cause no significant changes in the model parameters. At this point, the R-factors are low, and the final difference map is essentially featureless.
Trustworthiness: Validating the Final Structure
The quality and reliability of the final crystal structure are assessed using several key metrics:
-
R1: The traditional R-factor, or residual factor, is a measure of the agreement between the observed structure factor amplitudes (|Fo|) and the calculated ones (|Fc|). A value below 5% (0.05) is considered excellent for small molecules.
-
wR2: A weighted R-factor based on intensities (F²) that includes all reflection data.
-
Goodness-of-Fit (GooF): This value should be close to 1.0 for a good model, indicating that the model is a good fit to the data.
-
Final Difference Electron Density: The largest positive and negative peaks in the final difference map should be minimal (typically < |0.5| e⁻/ų), indicating that all atoms have been correctly located.
Data Presentation: Illustrative Structure Refinement Data
| Parameter | Illustrative Value | Significance |
| R1 [I > 2σ(I)] | 0.035 | Excellent agreement between observed and calculated data. |
| wR2 (all data) | 0.082 | Good agreement for all reflections. |
| Goodness-of-Fit (S) | 1.05 | Indicates a high-quality model and correct weighting scheme. |
| Largest diff. peak | 0.45 e⁻·Å⁻³ | A low residual peak indicates no significant missing electron density. |
| Largest diff. hole | -0.38 e⁻·Å⁻³ | A low residual hole indicates no significant misplaced electron density. |
| Absolute structure | N/A (centrosymmetric) | Flack parameter is not relevant for centrosymmetric space groups. |
Part 4: Interpreting the Architecture—Structural Analysis
The refined crystal structure provides a wealth of information. The primary result is the definitive confirmation of the molecule's connectivity and stereochemistry. Beyond this, a detailed analysis reveals key geometric features and the intermolecular interactions that define the crystal packing.
Intramolecular Geometry
Analysis of the structure provides precise measurements of all bond lengths, bond angles, and torsion angles. These can be compared to standard values to identify any unusual geometric features that may be caused by steric strain or electronic effects from the substituents.
Data Presentation: Selected Illustrative Intramolecular Data
| Bond/Angle | Illustrative Value |
| C-Cl | 1.74 Å |
| C-Br | 1.90 Å |
| C-O | 1.37 Å |
| O-H | 0.84 Å (normalized) |
| C-C (aromatic) | 1.38 - 1.40 Å |
| C-Cl-C(Ar) | 119.5° |
| C-Br-C(Ar) | 120.2° |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, the key interactions would be:
-
Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor. It will likely form a hydrogen bond to the oxygen or possibly the chlorine atom of a neighboring molecule, often leading to the formation of chains or dimers.
-
Halogen Bonding: The bromine and chlorine atoms can act as electrophilic "halogen bond" donors, interacting with nucleophilic atoms like oxygen.
-
π-π Stacking: The aromatic rings may stack on top of each other, contributing to the overall stability of the crystal lattice.
Caption: Potential intermolecular interactions stabilizing the crystal lattice.
Conclusion
The crystal structure analysis of this compound, as outlined in this guide, provides an unambiguous and high-resolution snapshot of its molecular architecture. This process, from meticulous crystallization to rigorous refinement and detailed analysis, yields critical data on molecular conformation and the supramolecular assembly driven by intermolecular forces. Such fundamental structural knowledge is indispensable for advancing research in medicinal chemistry, materials science, and chemical synthesis, forming the empirical foundation upon which further scientific inquiry is built.[1][17]
References
- 1. omicsonline.org [omicsonline.org]
- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. migrationletters.com [migrationletters.com]
- 4. zienjournals.com [zienjournals.com]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 7. fiveable.me [fiveable.me]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. academic.oup.com [academic.oup.com]
- 15. Crystallographic Refinement [nmr.cit.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-biostructure.com [creative-biostructure.com]
Thermochemical properties of 4-Bromo-2-chloro-3-methylphenol
An In-depth Technical Guide to the Thermochemical Properties of 4-Bromo-2-chloro-3-methylphenol
Authored by: A Senior Application Scientist
Strategic Importance of Thermochemical Data
In the realms of pharmaceutical development, chemical process safety, and environmental risk assessment, a thorough understanding of a molecule's thermochemical properties is not merely academic—it is a cornerstone of informed decision-making. For a halogenated phenol such as this compound, these properties govern its stability, reactivity, and energy content.
-
Enthalpy of Formation (ΔfH°) : This fundamental value dictates the energy required to form the compound from its constituent elements. It is critical for calculating reaction enthalpies and assessing the thermodynamic feasibility of synthetic pathways.
-
Enthalpy of Combustion (ΔcH°) : A key parameter for safety analysis, the enthalpy of combustion quantifies the energy released during complete oxidation. This information is vital for designing safe manufacturing processes and for understanding potential fire hazards.
-
Enthalpies of Phase Transition (ΔfusH°, ΔsubH°, ΔvapH°) : The energies required for melting, sublimation, and vaporization are crucial for designing purification processes like crystallization and distillation, as well as for predicting the compound's physical state and vapor pressure at different temperatures.
-
Heat Capacity (Cp) : This property is essential for chemical engineering calculations, including reactor design and heat transfer modeling.
-
Thermal Stability : Understanding the temperature at which the molecule begins to decompose is paramount for determining safe storage and handling conditions and for predicting the potential formation of hazardous byproducts.[1][2]
Molecular Identity of this compound
A precise understanding of the molecule's structure is the starting point for any thermochemical investigation.
-
IUPAC Name : this compound[3]
-
Molecular Formula : C₇H₆BrClO[3]
-
Molecular Weight : 221.48 g/mol [3]
-
CAS Number : 1799612-08-0[4]
-
SMILES : CC1=C(C=CC(=C1Cl)O)Br[3]
2D Structure:
Caption: 2D representation of this compound.
Experimental Determination of Thermochemical Properties
The following sections detail the gold-standard experimental methodologies for determining the key thermochemical properties of halogenated aromatic compounds.
Enthalpy of Combustion and Formation via Rotating-Bomb Calorimetry
For halogenated compounds, standard static-bomb calorimetry is insufficient due to the formation of corrosive acidic gases (HCl, HBr) and potential for incomplete combustion. A rotating-bomb calorimeter is the authoritative choice. The rotation ensures that the bomb's internal surfaces are thoroughly washed with a reducing solution (e.g., arsenious oxide or hydrazine dihydrochloride solution), which quantitatively reduces any free halogens and oxy-halogens to halide ions, ensuring a well-defined final state.[5]
Principle of Causality: The combustion of an organic compound containing C, H, O, Cl, and Br in a high-pressure oxygen environment releases a measurable quantity of heat. By precisely measuring the temperature change of the surrounding water bath and accounting for the heat capacity of the calorimeter system (the "calorimeter constant," ε_calor), the energy of combustion can be determined. The standard enthalpy of formation can then be derived using Hess's Law.
Experimental Protocol:
-
Sample Preparation :
-
Press a precise mass (typically 0.5 - 1.0 g) of this compound into a pellet. Due to the hygroscopic and oxidative tendencies of phenols, this should be done in a dry, inert atmosphere (e.g., a glovebox).[6]
-
Seal the pellet inside a polyethylene bag of known mass and heat of combustion. This prevents sublimation and reaction with oxygen before ignition.[6]
-
-
Bomb Charging :
-
Place the sealed sample in a platinum crucible within the rotating-bomb.
-
Add a known volume (e.g., 10 mL) of a reducing solution (e.g., As₂O₃ solution) to the bomb to dissolve the resulting mineral acids.
-
Attach a platinum fuse wire in contact with the sample and connect it to the firing electrodes.
-
Seal the bomb and pressurize it with high-purity oxygen (typically to 3.04 MPa).[5]
-
-
Calorimetric Measurement :
-
Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's insulated vessel.
-
Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for a defined period.
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature rise until a stable final temperature is reached.
-
After the main period, initiate rotation of the bomb to ensure complete absorption and reaction of the combustion products with the internal solution.
-
-
Post-Combustion Analysis :
-
Vent the bomb and analyze the gaseous contents for unreacted O₂ and the presence of CO (to confirm complete combustion).
-
Analyze the liquid phase within the bomb for hydrobromic, hydrochloric, and nitric acids (from residual N₂ in the bomb) via titration or ion chromatography. This is crucial for applying necessary thermochemical corrections.
-
-
Calculation :
-
The raw temperature change (ΔT) is corrected for heat exchange with the surroundings.
-
The standard energy of combustion (ΔcU°) is calculated using the formula: ΔcU° = - (ε_calor * ΔT - ΔU_ign - ΔU_bag - ΔU_acids) where ΔU terms represent the energy contributions from ignition, the polyethylene bag, and the formation of acids.
-
The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.
-
Finally, the standard enthalpy of formation (ΔfH°) is derived using the known standard enthalpies of formation for CO₂(g), H₂O(l), HBr(aq), and HCl(aq).
-
Experimental Workflow: Rotating-Bomb Calorimetry
Caption: Workflow for determining enthalpy of combustion.
Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material. The enthalpy of fusion (melting) is determined by heating a sample at a constant rate and measuring the energy absorbed during the solid-to-liquid phase transition.
Protocol Outline:
-
Calibration : Calibrate the DSC instrument's temperature and enthalpy scales using certified standards (e.g., indium).
-
Sample Preparation : Accurately weigh a small amount (2-5 mg) of this compound into an aluminum DSC pan and hermetically seal it.
-
Measurement : Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis : The resulting thermogram will show an endothermic peak corresponding to melting. The area of this peak is directly proportional to the enthalpy of fusion (ΔfusH°).
Enthalpy of Sublimation via Knudsen Effusion Method
The enthalpy of sublimation (ΔsubH°) is a measure of the energy required for a substance to transition from the solid to the gaseous state. It can be derived from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation. The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids.[7][8][9][10]
Principle of Causality: A sample is placed in a thermostatically controlled cell with a small orifice. In a high vacuum, molecules escape (effuse) through the orifice at a rate proportional to the vapor pressure. By measuring the rate of mass loss over time, the vapor pressure can be calculated.
Experimental Protocol:
-
Cell Preparation : Load a precisely weighed amount of crystalline this compound into the Knudsen effusion cell. The orifice dimensions must be known with high accuracy.
-
System Setup : Place the cell in a high-vacuum chamber and heat it to a desired, constant temperature.
-
Measurement : Monitor the mass of the cell over time using a sensitive microbalance. The rate of mass loss ( dm/dt ) should be constant at a given temperature.
-
Repeat : Repeat the measurement at several different temperatures.
-
Calculation :
-
The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = (dm/dt) * (1/A) * sqrt(2πRT/M) where A is the orifice area, R is the ideal gas constant, and M is the molar mass.
-
The enthalpy of sublimation is determined from the slope of a plot of ln(P) versus 1/T, according to the integrated Clausius-Clapeyron equation: ln(P) = -ΔsubH°/R * (1/T) + C
-
Experimental Workflow: Knudsen Effusion
Caption: Workflow for Knudsen effusion vapor pressure measurement.
Computational Thermochemistry: An Essential Complement
When experimental data is lacking, high-level computational chemistry provides a robust and reliable alternative for predicting thermochemical properties, particularly the gas-phase enthalpy of formation.[11] Methods like Gaussian-3 (G3) and Gaussian-4 (G4) theory are composite methods designed to achieve high accuracy (typically within ±1 kcal/mol) by combining results from different levels of theory and basis sets.[11]
Computational Workflow:
-
Geometry Optimization : The 3D structure of this compound is optimized using a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Vibrational Frequencies : The vibrational frequencies are calculated at the same level of theory to confirm the structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations : A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with progressively larger basis sets.
-
Composite Energy Calculation : The final G3/G4 energy is assembled from the results of the previous steps, including corrections for basis set extension, electron correlation, and other higher-level effects.
-
Enthalpy of Formation Calculation : The gas-phase standard enthalpy of formation at 298.15 K is calculated using an atomization or isodesmic reaction scheme, which leverages the highly accurate computed total energies and known experimental enthalpies of formation of the reference species.
Computational Workflow: G3/G4 Theory
Caption: Workflow for high-accuracy computational thermochemistry.
Summary of Thermochemical Data (Illustrative)
As no direct experimental data exists for this compound, the following table presents calculated values for the closely related isomer, 4-bromo-2-chlorophenol , to provide an order-of-magnitude expectation for the properties of interest. These values were obtained using the Joback group contribution method.[12][13]
| Property | Symbol | Illustrative Value (4-bromo-2-chlorophenol) | Unit | Recommended Determination Method |
| Standard Gas Enthalpy of Formation | ΔfH°(g) | -108.83 | kJ/mol | G3/G4 Calculation; Rotating-Bomb Calorimetry + Knudsen Effusion |
| Enthalpy of Fusion | ΔfusH° | 20.21 | kJ/mol | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Vaporization | ΔvapH° | 55.72 | kJ/mol | Knudsen Effusion |
| Normal Boiling Point | Tboil | 506.70 | K | Ebulliometry; Knudsen Effusion (extrapolated) |
| Normal Melting Point | Tfus | 397.76 | K | Differential Scanning Calorimetry (DSC) |
Note: These values are for the isomer 4-bromo-2-chlorophenol and are provided for illustrative purposes only. They are not experimental values for this compound.
Thermal Stability and Decomposition Considerations
The thermal decomposition of halogenated phenols is a complex process that can lead to the formation of hazardous byproducts.[1]
-
Decomposition Onset : The temperature at which decomposition begins can be determined using thermogravimetric analysis (TGA).
-
Decomposition Products : Under thermal stress, particularly in the presence of oxygen and other materials, brominated and chlorinated aromatic compounds can be precursors to highly toxic polybrominated and polychlorinated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs and PCDD/Fs).[1] The decomposition of the methyl group can also lead to the formation of other volatile organic compounds.[14]
-
Mechanism : Decomposition often proceeds via the cleavage of the C-Br and C-Cl bonds, which have lower bond dissociation energies than C-C or C-H bonds. The resulting radicals can initiate complex reaction pathways. The presence of both bromine and chlorine raises the possibility of forming mixed halogenated byproducts.[1]
A thorough investigation of thermal stability should include TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to identify the evolved gaseous products during decomposition.
Conclusion
This guide provides a comprehensive framework for the complete thermochemical characterization of this compound. By combining the precision of experimental techniques like rotating-bomb calorimetry and Knudsen effusion with the predictive power of high-level computational methods, researchers can generate the accurate and reliable data essential for advancing drug development, ensuring process safety, and conducting meaningful environmental assessments. The protocols and workflows detailed herein represent a self-validating system, ensuring that the data obtained is robust, reproducible, and grounded in fundamental thermodynamic principles.
References
- 1. Research Portal [researchportal.murdoch.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1799612-08-0|this compound|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publications.iupac.org [publications.iupac.org]
- 7. researchgate.net [researchgate.net]
- 8. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scranton.edu [scranton.edu]
- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 11. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Phenol, 4-bromo-2-chloro- (CAS 3964-56-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. chemeo.com [chemeo.com]
- 14. research-hub.nrel.gov [research-hub.nrel.gov]
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2-chloro-3-methylphenol
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 4-Bromo-2-chloro-3-methylphenol, a polysubstituted aromatic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes established principles of organic chemistry and draws parallels from closely related analogues to construct a robust theoretical framework. We will explore the intricate interplay of the hydroxyl, chloro, bromo, and methyl substituents, which collectively define the molecule's behavior in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the synthetic utility of this and similar halogenated phenols.
Molecular Structure and Physicochemical Properties
This compound possesses a unique substitution pattern on the phenolic ring that dictates its physical and chemical characteristics.
A summary of its key computed physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 221.48 g/mol | PubChem[1] |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
The presence of both bromine and chlorine atoms, along with a hydroxyl and a methyl group, suggests a molecule with moderate polarity and potential for hydrogen bonding, which will influence its solubility and chromatographic behavior.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be devised starting from commercially available 3-methylphenol (m-cresol). The synthesis would involve a two-step electrophilic halogenation strategy, carefully considering the directing effects of the substituents at each stage.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the sequential introduction of the halogen atoms onto the 3-methylphenol backbone. The order of these introductions is critical to achieving the desired substitution pattern.
Caption: Retrosynthetic pathways for this compound.
Proposed Synthetic Pathway and Experimental Protocol
Based on the directing effects of the hydroxyl and methyl groups, the most viable pathway involves the bromination of 3-methylphenol followed by chlorination. The hydroxyl group is a powerful ortho-, para-director, as is the methyl group. In 3-methylphenol, the positions ortho and para to the hydroxyl group are 2, 4, and 6. The methyl group at position 3 will sterically hinder the 2-position to some extent and will also direct to the 4- and 6-positions. Therefore, bromination is expected to occur predominantly at the 4- and 6-positions. By controlling the stoichiometry, it is possible to favor the formation of 4-Bromo-3-methylphenol.[3][4] Subsequent chlorination of 4-Bromo-3-methylphenol would then be directed by the powerful hydroxyl group to the remaining ortho position (position 2), with the bromo and methyl groups also influencing the regioselectivity.
Step 1: Synthesis of 4-Bromo-3-methylphenol
This procedure is adapted from established methods for the bromination of cresols.[3][4]
-
Dissolve 3-methylphenol (1.0 eq) in a suitable solvent such as glacial acetic acid or a halogenated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-Bromo-3-methylphenol.
Step 2: Synthesis of this compound
This step involves the selective chlorination of the intermediate.
-
Dissolve 4-Bromo-3-methylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.0 eq) dropwise to the solution at room temperature. The use of a Lewis acid catalyst may be necessary to enhance reactivity, but due to the activated nature of the phenol, it might proceed without one.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction with water.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to yield this compound.
Reactivity Profile: A Multifaceted Analysis
The reactivity of this compound is governed by the electronic and steric effects of its four substituents.
Electrophilic Aromatic Substitution (EAS)
The phenol ring is highly activated towards EAS due to the strong electron-donating nature of the hydroxyl group. The directing effects of all substituents must be considered to predict the outcome of EAS reactions.
-
-OH (hydroxyl) group: A powerful activating, ortho-, para-directing group.[5][6]
-
-Cl (chloro) group: A deactivating, ortho-, para-directing group.
-
-Br (bromo) group: A deactivating, ortho-, para-directing group.
-
-CH₃ (methyl) group: An activating, ortho-, para-directing group.[7][8]
The positions on the aromatic ring relative to the substituents are:
-
Position 5: Para to the chloro group and meta to the hydroxyl, bromo, and methyl groups.
-
Position 6: Ortho to the hydroxyl group, meta to the chloro and methyl groups, and para to the bromo group.
The overall activation of the ring is dominated by the hydroxyl group. The directing effects are summarized in the following diagram:
References
- 1. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1799612-08-0 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
Methodological & Application
Synthesis of 4-Bromo-2-chloro-3-methylphenol from m-cresol
An Application Note for the Regioselective Synthesis of 4-Bromo-2-chloro-3-methylphenol from m-Cresol
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable halogenated intermediate in the development of pharmaceuticals and specialty chemicals. The synthesis commences with the regioselective ortho-chlorination of commercially available m-cresol, a step that circumvents the challenge of favored para-substitution in classical electrophilic aromatic substitution of phenols. The resulting 2-Chloro-3-methylphenol intermediate is then subjected to a highly regioselective bromination, directed by the powerful activating hydroxyl group to yield the target compound in high purity. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical safety protocols grounded in established chemical principles.
Introduction
Halogenated phenols are a critical class of organic compounds that serve as versatile building blocks in organic synthesis.[1] Their utility stems from the presence of halogen atoms that can be readily manipulated through various cross-coupling reactions, and a phenolic hydroxyl group that allows for etherification, esterification, and other modifications. This compound is a trifunctionalized scaffold of significant interest, yet its synthesis is non-trivial due to the complex challenge of controlling regioselectivity during the sequential halogenation of the m-cresol starting material.
Direct electrophilic chlorination of m-cresol typically yields the thermodynamically favored 4-chloro-3-methylphenol as the major product.[2][3] The synthesis of the required 2-chloro-3-methylphenol intermediate has historically been described as difficult, often requiring multi-step, classical methods such as nitration followed by a Sandmeyer reaction.[2][4] This note details a more contemporary and efficient approach, beginning with a catalyst-driven ortho-chlorination, followed by a straightforward para-bromination to achieve the desired substitution pattern.
Overall Synthetic Strategy
The synthesis is executed in two distinct electrophilic aromatic substitution steps. The key to the strategy is controlling the position of the first halogenation (chlorination) to install the chlorine atom at the C2 position, ortho to the hydroxyl group. Once this is achieved, the powerful ortho-, para- directing nature of the hydroxyl group, combined with the existing substituents, predictably directs the subsequent bromination to the C4 position.
References
Synthesis of 4-Bromo-2-chloro-3-methylphenol: An Experimental Protocol for Advanced Research
This document provides a comprehensive, in-depth guide for the synthesis of 4-Bromo-2-chloro-3-methylphenol, a crucial intermediate in the development of novel pharmaceuticals and complex organic molecules. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. Beyond a simple recitation of steps, this guide elucidates the rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Significance
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. The specific arrangement of its substituents—a bromine atom, a chlorine atom, and a methyl group on a phenol ring—provides a unique scaffold for further chemical modifications. The hydroxyl group can be readily derivatized, while the halogen atoms offer reactive sites for cross-coupling reactions, enabling the construction of more complex molecular architectures. A reliable and well-characterized synthetic route to this compound is therefore of paramount importance for advancing research in these fields.
The synthesis of this compound is most effectively achieved through the regioselective bromination of 2-chloro-3-methylphenol. The directing effects of the hydroxyl, chloro, and methyl groups on the aromatic ring guide the incoming electrophile (bromine) to the desired position. Understanding these directing effects is key to maximizing the yield of the target compound while minimizing the formation of unwanted isomers.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Application Notes & Protocols: 4-Bromo-2-chloro-3-methylphenol as a Versatile Building Block in Modern Organic Synthesis
Introduction
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic selection of starting materials is paramount. Polysubstituted aromatic compounds serve as foundational scaffolds for constructing complex molecular architectures. Among these, 4-Bromo-2-chloro-3-methylphenol stands out as a highly valuable and versatile building block. Its structure is uniquely functionalized with three distinct reactive sites: a nucleophilic and directing phenolic hydroxyl group, and two halogen atoms (bromine and chlorine) with differentiated reactivity. This trifecta of functional handles allows for a programmed, sequential, and regioselective approach to molecular elaboration, making it an exemplary substrate for generating libraries of complex derivatives for drug discovery and agrochemical development.
This guide provides an in-depth exploration of the reactivity of this compound and details field-proven protocols for its application in key synthetic transformations. The focus is not merely on procedural steps but on the underlying chemical logic that informs the choice of reagents and conditions, empowering researchers to adapt and innovate in their own synthetic endeavors.
Compound Profile & Physicochemical Properties
A thorough understanding of a building block's physical properties is the foundation for its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1799612-08-0 | [1][2] |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | [1] |
| Appearance | White to off-white solid/powder | N/A |
| Melting Point | Not precisely documented, but related isomers like 4-Bromo-3-methylphenol melt at 59-61 °C. | [3] |
| XLogP3 | 3.2 | [1] |
Strategic Reactivity: A Molecule of Orthogonal Functionality
The synthetic utility of this compound is rooted in the differential reactivity of its three key functional groups. This allows for a hierarchical approach to modification, where one site can be altered while the others remain dormant, a concept known as orthogonality.
-
Phenolic Hydroxyl (-OH): This group is a potent nucleophile and a moderately activating ortho-, para-director for electrophilic aromatic substitution. However, given the dense substitution on the ring, its primary role is as a nucleophilic handle for O-alkylation (e.g., Williamson ether synthesis), O-acylation to form esters, or as a directing group in certain metal-catalyzed reactions. For many transformations, particularly those involving strong bases or nucleophiles, this acidic proton must be protected (e.g., as a methyl or benzyl ether) to prevent unwanted side reactions.
-
Bromo Substituent (-Br): The carbon-bromine (C-Br) bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than the carbon-chlorine (C-Cl) bond, facilitating a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle.[4] This preferential reactivity is the cornerstone of its utility, allowing for selective C-C, C-N, and C-O bond formation at the C4 position.
-
Chloro Substituent (-Cl): The C-Cl bond is significantly more robust and less reactive in standard cross-coupling conditions compared to the C-Br bond.[4] It typically requires more forcing conditions, such as higher temperatures, stronger bases, or highly active catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), to undergo oxidative addition. This reactivity gap between bromine and chlorine is the key that unlocks sequential, site-selective functionalization of the aromatic core.
The strategic workflow for utilizing this building block can be visualized as a decision tree, enabling controlled and predictable synthesis of complex molecules.
Caption: Strategic pathways for the selective functionalization of this compound.
Application Protocols: Field-Proven Methodologies
The following protocols are presented as robust starting points for synthesis. Researchers should perform optimization based on their specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol achieves C-C bond formation selectively at the C4-position, leveraging the higher reactivity of the C-Br bond. It is a foundational step for introducing new aryl, heteroaryl, or vinyl groups.
Causality & Rationale: The choice of a standard palladium catalyst like Pd(PPh₃)₄ and a moderately strong inorganic base (K₂CO₃) in a polar aprotic/aqueous solvent system provides conditions sufficient to activate the C-Br bond for oxidative addition without significantly affecting the C-Cl bond. This kinetic selectivity is the key to a clean, mono-coupled product.
Detailed Step-by-Step Methodology:
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv). Subsequently, add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically 0.1-0.2 M.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryl/vinyl-2-chloro-3-methylphenol.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position
This protocol facilitates the formation of C-N bonds, a critical transformation for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals.
Causality & Rationale: This reaction requires a more specialized catalyst system. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential to facilitate both the oxidative addition to the palladium center and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and drive the catalytic cycle forward. The selectivity for the C-Br bond is maintained under these conditions.
Detailed Step-by-Step Methodology:
-
Glovebox Setup: Inside an inert atmosphere glovebox, charge an oven-dried reaction vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.08 equiv), and sodium tert-butoxide (1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane as the solvent.
-
Reaction Execution: Seal the vial and heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: The residue is dissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
This fundamental protocol is used to protect the phenolic hydroxyl or to install a desired ether side-chain, which can be crucial for modulating a molecule's pharmacokinetic properties (e.g., solubility, metabolic stability).
Causality & Rationale: The reaction proceeds via an Sₙ2 mechanism. A base is used to deprotonate the acidic phenol, forming a highly nucleophilic phenoxide anion. This anion then displaces a halide from an alkyl halide to form the ether. A strong base like sodium hydride (NaH) ensures complete and rapid deprotonation, while a weaker base like potassium carbonate can be effective with more reactive alkylating agents, often requiring a phase-transfer catalyst in certain solvents.
Detailed Step-by-Step Methodology:
-
Setup: To a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 equiv) dropwise at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude ether can be purified by silica gel chromatography if necessary.
The Catalytic Engine: Palladium Cross-Coupling
Understanding the general mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and adapting protocols. The process is a catalytic cycle involving changes in the oxidation state of the palladium center.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[5][6]
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient and controlled construction of molecular complexity. The predictable and orthogonal reactivity of its functional groups allows chemists to design multi-step syntheses with a high degree of precision. By mastering the selective functionalization of the C-Br bond, followed by potential modifications at the C-Cl and hydroxyl sites, researchers in pharmaceutical and material sciences can rapidly access novel chemical entities. The protocols and principles outlined in this guide serve as a robust foundation for harnessing the full synthetic potential of this powerful building block.
References
- 1. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1799612-08-0|this compound|BLD Pharm [bldpharm.com]
- 3. 4-Bromo-3-methylphenol | CAS#:14472-14-1 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-Bromo-2-chloro-3-methylphenol in Pharmaceutical Intermediate Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Bromo-2-chloro-3-methylphenol as a versatile building block in the synthesis of pharmaceutical intermediates. This document outlines the synthesis of the title compound and details its application in key synthetic transformations that are fundamental to modern drug discovery.
Introduction: A Multifunctional Synthetic Intermediate
This compound is a polysubstituted aromatic compound featuring three distinct functional handles: a phenolic hydroxyl group, a bromine atom, and a chlorine atom. This unique arrangement of reactive sites makes it a valuable intermediate for constructing complex molecular architectures. The hydroxyl group can be readily alkylated or arylated, while the bromine atom is a prime substrate for transition-metal-catalyzed cross-coupling reactions. The chloro and methyl groups provide steric and electronic modulation, influencing the reactivity of the other positions and offering additional points for potential functionalization or interaction with biological targets.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 1799612-08-0 |
| Molecular Formula | C₇H₆BrClO |
| Molecular Weight | 221.48 g/mol |
| Appearance | Off-white to pale yellow solid |
Synthesis of this compound
The synthesis of this compound is not widely reported in standard literature, suggesting its use in specialized applications. A plausible and efficient synthetic route involves the regioselective bromination of 2-chloro-3-methylphenol. The synthesis of the precursor, 2-chloro-3-methylphenol, is itself a multi-step process, often starting from m-cresol, as direct chlorination tends to favor the 4- and 6-positions[1][2].
A common strategy to achieve the desired 2-chloro-3-methylphenol is through a sequence of nitration, reduction, diazotization, and Sandmeyer reaction on 3-methylphenol[1]. Once the 2-chloro-3-methylphenol precursor is obtained, the subsequent bromination must be carefully controlled to achieve para-selectivity to the hydroxyl group.
Protocol 1: Regioselective Bromination of 2-chloro-3-methylphenol
This protocol is a generalized procedure based on established methods for the regioselective bromination of substituted phenols[3][4]. The use of a suitable brominating agent and solvent system is critical to favor bromination at the 4-position, which is activated by the powerful ortho, para-directing hydroxyl group and sterically unhindered.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-chloro-3-methylphenol
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Acetonitrile (or another suitable aprotic solvent)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-3-methylphenol (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate to remove any unreacted bromine.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) or by recrystallization to afford pure this compound.
Expected Outcome:
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (by HPLC) | >98% |
| Characterization | ¹H NMR, ¹³C NMR, MS |
Applications in Pharmaceutical Intermediate Synthesis
The strategic value of this compound lies in its ability to undergo a variety of transformations at its phenolic and bromo-substituted positions.
O-Alkylation and O-Arylation
The phenolic hydroxyl group is a versatile handle for introducing alkyl or aryl ethers, which are common motifs in pharmaceutical compounds. O-alkylation can be achieved under Williamson ether synthesis conditions, while O-arylation can be performed using Buchwald-Hartwig or Ullmann coupling reactions.
This protocol describes a general procedure for the O-alkylation of the phenolic hydroxyl group, a common strategy to modify solubility, metabolic stability, and target engagement of a molecule[5][6][7].
Reaction Scheme:
Caption: O-Alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ether product.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position is ideally suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a C-C bond, enabling the synthesis of biaryl structures, which are prevalent in many classes of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors[8][9][10].
This protocol outlines a typical Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds[8][11].
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (0.05 eq) and the degassed solvent system.
-
Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine. This reaction is invaluable for the synthesis of anilines and their derivatives, which are key components of numerous pharmaceuticals[12][13][14][15][16].
This protocol provides a general method for the amination of the bromo-substituted position, a critical step in the synthesis of many nitrogen-containing APIs.
Reaction Scheme:
Caption: Buchwald-Hartwig C-N cross-coupling.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Diethyl ether or MTBE
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS.
-
Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Dilute with diethyl ether or MTBE and filter through Celite.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly functionalized and promising intermediate for pharmaceutical synthesis. Its distinct reactive sites allow for sequential, regioselective modifications, enabling the construction of diverse and complex molecular scaffolds. The protocols outlined in these application notes provide a foundational framework for leveraging this versatile building block in drug discovery and development programs. Proper optimization of reaction conditions will be necessary for specific substrates and desired outcomes.
References
- 1. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective Synthesis of Brominated Phenols - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cu-Catalyzed O-alkylation of phenol derivatives with alkylsilyl peroxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 4-Bromo-2-chloro-3-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Bromo-2-chloro-3-methylphenol in Medicinal Chemistry
This compound is a halogenated phenolic compound poised as a versatile starting material for the synthesis of a diverse array of bioactive molecules. Its structure is endowed with three key reactive sites: a nucleophilic phenolic hydroxyl group, a carbon-bromine bond amenable to palladium-catalyzed cross-coupling reactions, and a carbon-chlorine bond that can also participate in such transformations, albeit with different reactivity. This multi-functional handle allows for a modular and divergent approach to the synthesis of complex molecular architectures, making it a valuable building block in drug discovery programs targeting a range of therapeutic areas, including infectious diseases and oncology.
Halogenated phenols and their derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties[1][2]. The strategic placement of the bromo, chloro, and methyl groups on the phenolic ring of the title compound influences its electronic properties and provides steric hindrance that can be exploited to achieve regioselective transformations. This guide provides detailed protocols for the derivatization of this compound into scaffolds with known biological relevance, focusing on Williamson ether synthesis, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling reactions.
I. Synthesis of Bioactive Phenyl Ethers via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and classical method for the formation of ethers from a deprotonated alcohol and an organohalide. In the context of this compound, this reaction allows for the introduction of a wide variety of substituents at the phenolic oxygen, leading to the synthesis of bioactive phenyl ethers[3][4]. This protocol describes the synthesis of a generic 2-(4-bromo-2-chloro-3-methylphenoxy)ethan-1-ol, a precursor that can be further elaborated.
Causality Behind Experimental Choices:
-
Base: A moderately strong base such as potassium carbonate (K₂CO₃) is chosen to deprotonate the phenol. It is strong enough to form the phenoxide but is less harsh than alkali metals or their hydrides, minimizing potential side reactions.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is used to dissolve the ionic intermediates and facilitate the Sₙ2 reaction.
-
Reaction Temperature: An elevated temperature is employed to ensure a reasonable reaction rate, but it is kept below the decomposition temperature of the reactants and products.
Protocol 1: Synthesis of 2-(4-Bromo-2-chloro-3-methylphenoxy)ethan-1-ol
Materials:
-
This compound
-
2-Bromoethanol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-bromoethanol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-bromo-2-chloro-3-methylphenoxy)ethan-1-ol.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
References
- 1. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
Application Notes and Protocols for the Derivatization of 4-Bromo-2-chloro-3-methylphenol for Biological Activity Screening
Introduction: Unlocking the Therapeutic Potential of a Halogenated Phenol
4-Bromo-2-chloro-3-methylphenol is a halogenated phenolic compound with a substitution pattern that suggests significant potential for biological activity. Halogen atoms can enhance properties like lipophilicity and metabolic stability, which are crucial for a molecule's journey through a biological system.[1][2] The phenolic hydroxyl group is a key functional handle, acting as a starting point for a variety of chemical modifications. Derivatization of this core structure is a strategic approach in medicinal chemistry to modulate its physicochemical properties and to probe its interactions with biological targets.[3] This guide provides a comprehensive overview of selected derivatization strategies and detailed protocols for synthesizing a focused library of compounds from this compound, along with methods for preliminary biological screening.
The rationale behind the selected derivatization reactions—O-alkylation (etherification), esterification, Suzuki-Miyaura coupling, and the Mannich reaction—is to introduce a diverse range of functionalities. These modifications can influence the molecule's steric and electronic properties, hydrogen bonding capacity, and overall shape, all of which are critical determinants of biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.
Strategic Derivatization of the Phenolic Core
The hydroxyl group of this compound is a versatile anchor for chemical modification. The following section details the strategic choice of derivatization reactions to create a library of analogues with diverse functionalities, thereby increasing the probability of identifying compounds with desirable biological activities.
Workflow for Derivatization and Screening
The overall workflow involves the synthesis of derivatives followed by a cascade of in vitro biological assays to assess their potential as antimicrobial, anticancer, and antioxidant agents.
Caption: Workflow from starting material to biological evaluation.
Part 1: Synthesis Protocols
This section provides detailed, step-by-step protocols for the derivatization of this compound.
O-Alkylation (Etherification) to Synthesize Aryl Ethers
The synthesis of aryl ethers from phenols can be achieved through various methods, including the Williamson ether synthesis. This reaction introduces an alkyl or substituted alkyl group to the phenolic oxygen, which can significantly alter the compound's lipophilicity and hydrogen bonding capabilities.[4][5][6][7]
Protocol: Synthesis of 1-Bromo-4-(benzyloxy)-3-chloro-2-methylbenzene
-
Reagents and Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a dry 100 mL round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 56 °C) for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the residue with a small amount of acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aryl ether.
-
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 221.46 | 10 | 1.0 | 2.21 g |
| Benzyl bromide | 171.04 | 11 | 1.1 | 1.88 g |
| Potassium carbonate | 138.21 | 15 | 1.5 | 2.07 g |
Esterification to Synthesize Phenolic Esters
Esterification of the phenolic hydroxyl group can be readily achieved using acid chlorides or anhydrides.[8][9] This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and is susceptible to hydrolysis by esterases in vivo, potentially leading to a prodrug strategy.
Protocol: Synthesis of 4-Bromo-2-chloro-3-methylphenyl acetate
-
Reagents and Materials:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (20 mL) at 0 °C (ice bath).
-
Slowly add acetic anhydride (1.2 eq) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (100 mL) and stir for 30 minutes to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to obtain the pure phenolic ester.
-
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 221.46 | 10 | 1.0 | 2.21 g |
| Acetic anhydride | 102.09 | 12 | 1.2 | 1.22 g |
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound.[10][11] Activating the phenol as a tosylate or another suitable leaving group allows for the coupling at the phenolic oxygen position. Alternatively, the existing bromine atom on the ring can be used for coupling.
Protocol: Synthesis of 2'-Chloro-3'-methyl-5'-phenyl-[1,1'-biphenyl]-4-ol
-
Reagents and Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture, 20 mL).
-
Heat the reaction mixture at 80-100 °C for 12-16 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 221.46 | 5 | 1.0 | 1.11 g |
| Phenylboronic acid | 121.93 | 6 | 1.2 | 0.73 g |
| Pd(OAc)₂ | 224.50 | 0.15 | 0.03 | 33.7 mg |
| PPh₃ | 262.29 | 0.30 | 0.06 | 78.7 mg |
| K₂CO₃ | 138.21 | 10 | 2.0 | 1.38 g |
Mannich Reaction for Aminomethylation
The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically ortho to the hydroxyl group.[12][13][14][15] These Mannich bases are valuable as they can be protonated at physiological pH, enhancing water solubility, and often exhibit a wide range of biological activities.
Protocol: Synthesis of 4-Bromo-2-chloro-6-((dimethylamino)methyl)-3-methylphenol
-
Reagents and Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Dimethylamine (40% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
Cool the solution in an ice bath.
-
Add dimethylamine solution (1.2 eq) followed by the dropwise addition of formaldehyde solution (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 221.46 | 10 | 1.0 | 2.21 g |
| Formaldehyde (37% aq.) | 30.03 (as HCHO) | 12 | 1.2 | 0.97 g |
| Dimethylamine (40% aq.) | 45.08 (as C₂H₇N) | 12 | 1.2 | 1.35 g |
Part 2: Biological Activity Screening Protocols
This section outlines standardized protocols for the preliminary in vitro screening of the synthesized derivatives for their antimicrobial, anticancer, and antioxidant activities.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17][18][19][20]
Protocol: Broth Microdilution Assay
-
Materials and Reagents:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
DMSO (for dissolving compounds)
-
0.5 McFarland standard
-
-
Procedure:
-
Prepare stock solutions of the test compounds and control drugs in DMSO (e.g., 1 mg/mL).
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth + inoculum), a negative control (broth only), and a solvent control (broth + inoculum + DMSO).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol: MTT Cytotoxicity Assay
-
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Standard anticancer drug (e.g., doxorubicin) as a positive control
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Antioxidant Activity Screening: DPPH and ABTS Radical Scavenging Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate the free radical scavenging activity of compounds.[24][25][26][27][28]
Protocol: DPPH Radical Scavenging Assay
-
Materials and Reagents:
-
Synthesized derivatives
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microtiter plate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
Protocol: ABTS Radical Scavenging Assay
-
Materials and Reagents:
-
Synthesized derivatives
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Phosphate buffer saline (PBS, pH 7.4)
-
Ascorbic acid or Trolox as a positive control
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to stand in the dark for 12-16 hours.
-
Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds.
-
Add 10 µL of the test compound dilutions to 1 mL of the diluted ABTS•⁺ solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The biological data obtained from these screens should be tabulated and analyzed to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the derivatives with their corresponding biological activities.
Caption: Logic flow for SAR analysis.
By systematically evaluating how changes in the ether, ester, biaryl, and aminomethyl functionalities impact the antimicrobial, anticancer, and antioxidant activities, researchers can identify key structural features responsible for the observed biological effects. This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.
Conclusion
This application note provides a structured and detailed guide for the derivatization of this compound and the subsequent screening of its analogues for biological activity. The provided protocols are robust and can be adapted to generate a diverse chemical library. The systematic approach to synthesis and screening, coupled with careful SAR analysis, will undoubtedly accelerate the discovery of novel compounds with therapeutic potential derived from this versatile halogenated phenol core.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0037353A1 - Process for the etherification of phenols - Google Patents [patents.google.com]
- 5. US4487975A - Etherification of phenols - Google Patents [patents.google.com]
- 6. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. JPH10330306A - Etherification of phenols - Google Patents [patents.google.com]
- 8. Khan Academy [khanacademy.org]
- 9. jetir.org [jetir.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Application of the Mannich reaction in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eu-opensci.org [eu-opensci.org]
- 15. oarjbp.com [oarjbp.com]
- 16. actascientific.com [actascientific.com]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ibtbioservices.com [ibtbioservices.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. e3s-conferences.org [e3s-conferences.org]
- 27. researchgate.net [researchgate.net]
- 28. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method for analysis of 4-Bromo-2-chloro-3-methylphenol.
An In-depth Guide to the Quantitative Analysis of 4-Bromo-2-chloro-3-methylphenol using Reversed-Phase High-Performance Liquid Chromatography
Introduction
This compound is a halogenated phenolic compound with significance as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its purity and concentration are critical quality attributes that necessitate a precise and reliable analytical method for quantification. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored for the accurate analysis of this compound, suitable for research, quality control, and drug development environments.
Principle of Analysis
The method leverages the principles of reversed-phase chromatography, an ideal technique for separating non-polar to moderately polar compounds. This compound, with a calculated XLogP3 of 3.2, is a hydrophobic molecule, making it well-suited for this technique[1]. The stationary phase consists of a non-polar C18 (octadecylsilane) bonded to silica particles. The mobile phase is a more polar mixture of acetonitrile and water.
When the sample is introduced, the analyte partitions between the stationary and mobile phases. Due to its non-polar character, this compound has a strong affinity for the C18 stationary phase and is retained. The organic modifier (acetonitrile) in the mobile phase modulates this interaction, allowing the analyte to elute from the column. By controlling the mobile phase composition and pH, a reproducible retention time and sharp peak shape can be achieved for accurate quantification using a UV-Vis detector.
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Acid: Phosphoric acid (ACS grade, ~85%)
-
Equipment:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Ultrasonic bath
-
Detailed Experimental Protocol
Chromatographic Conditions
The operational parameters for the HPLC system are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection | UV at 280 nm |
| Run Time | Approximately 10 minutes |
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, carefully measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water.
-
Combine them in a suitable glass container.
-
Add 1.0 mL of phosphoric acid to the mixture.
-
Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by vacuum filtration.
-
-
Standard Stock Solution Preparation (e.g., 500 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard.
-
Transfer it quantitatively to a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase and mix well.
-
-
Preparation of Calibration Standards:
-
From the stock solution, prepare a series of at least five calibration standards by serial dilution with the mobile phase. A suggested concentration range is 5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain the analyte.
-
Dissolve the sample in the mobile phase using the same procedure as for the standard stock solution.
-
Dilute as necessary to bring the final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Setup and Analysis Sequence:
-
Set up the HPLC system according to the parameters in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
Perform a blank injection (mobile phase) to ensure no carryover or system contamination.
-
Conduct system suitability tests by making at least five replicate injections of a mid-level calibration standard.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
System Suitability Testing (SST)
To ensure the validity of the analytical results, the following SST parameters should be met before sample analysis:
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Repeatability (%RSD): The relative standard deviation of the peak areas from five replicate injections should be ≤ 2.0%.
Workflow for HPLC Analysis
Caption: Workflow diagram for the HPLC analysis of this compound.
Expertise & Experience: Rationale for Method Design
The choices made in this protocol are grounded in established chromatographic principles and experience with similar halogenated phenolic compounds.
-
Choice of Reversed-Phase Mode: As a substituted phenol, the analyte is a non-polar molecule, making reversed-phase HPLC the most effective separation mode. This ensures strong, predictable retention on a non-polar stationary phase like C18[2][3][4].
-
Mobile Phase Selection: A combination of acetonitrile and water provides excellent solvating power and UV transparency. Acetonitrile is often preferred over methanol for aromatic compounds as it can offer different selectivity and sharper peaks. The 60:40 ratio is a well-established starting point to achieve a desirable retention factor (k'), ensuring the peak elutes neither too early nor too late.
-
Acidification of the Mobile Phase: The most critical aspect of analyzing acidic compounds like phenols is controlling their ionization state[5]. The hydroxyl group on the phenol ring is weakly acidic. If the mobile phase pH is near the analyte's pKa, small fluctuations in pH can cause significant shifts in retention time, compromising method robustness. By adding 0.1% phosphoric acid, the mobile phase pH is lowered to approximately 2-3. At this pH, the phenolic hydroxyl group is fully protonated (non-ionized), leading to a single, sharp, and symmetrical peak with highly stable retention[5].
-
Detection Wavelength: Aromatic compounds with auxochromic groups (like -OH, -Cl, -Br) exhibit strong UV absorbance. Based on literature for similar chloromethyl phenols and halogenated phenols, a wavelength of 280 nm is chosen as it provides good sensitivity for this class of compounds[2][6]. For method optimization, a PDA detector can be used to scan the UV spectrum and confirm the wavelength of maximum absorbance (λmax).
Trustworthiness: A Self-Validating System
This protocol is designed to be a self-validating system. The mandatory System Suitability Test (SST) acts as a daily check on the performance of the entire analytical system—from the pump and injector to the column and detector. By verifying that parameters like peak shape (tailing factor), column efficiency (theoretical plates), and injection precision (%RSD) are within acceptable limits, the analyst gains confidence that the system is performing correctly before analyzing any critical samples. Furthermore, the use of a multi-point calibration curve ensures the linearity of the detector response across a defined range, which is fundamental for accurate quantification. For full validation, as per regulatory guidelines (e.g., ICH), further experiments to determine specificity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) would be conducted.
Conclusion
The described RP-HPLC method provides a straightforward, robust, and reliable means for the quantitative analysis of this compound. The use of a standard C18 column and an acidified acetonitrile-water mobile phase ensures excellent peak shape and reproducible results. The inclusion of system suitability criteria guarantees the integrity of the data generated. This application note serves as a comprehensive guide for researchers and scientists, enabling them to implement this method for routine analysis in various laboratory settings.
References
- 1. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ias.ac.in [ias.ac.in]
Quantitative Analysis of 4-Bromo-2-chloro-3-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note & Protocol
Abstract
This application note presents a detailed and robust methodology for the quantitative analysis of 4-Bromo-2-chloro-3-methylphenol, a halogenated phenolic compound of interest in environmental monitoring and pharmaceutical impurity analysis. Due to the inherent polarity and low volatility of phenolic compounds, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often challenging, leading to poor chromatographic peak shape and reduced sensitivity.[1][2] To overcome these limitations, this protocol employs a derivatization step to convert the polar hydroxyl group into a less polar, more volatile ether or ester. Two effective derivatization techniques, silylation and acetylation, are presented, providing flexibility for laboratory workflows. The subsequent analysis by GC-MS operating in Selected Ion Monitoring (SIM) mode ensures high sensitivity and selectivity. This document provides comprehensive, step-by-step protocols for sample preparation, derivatization, and GC-MS analysis, along with method validation parameters based on ICH Q2(R1) guidelines to ensure data integrity and reliability.[3][4][5][6]
Introduction
This compound is a halogenated aromatic compound. The quantification of such substituted phenols is critical in various fields, including environmental science, due to their potential persistence and toxicity, and in the pharmaceutical industry for impurity profiling in drug substances and products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation and quantification of semi-volatile organic compounds.[1]
The primary challenge in the GC-MS analysis of phenols is their polar hydroxyl group, which can lead to peak tailing and poor sensitivity.[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior.[1][2] This is achieved by replacing the active hydrogen of the hydroxyl group with a non-polar functional group, thereby increasing volatility and thermal stability.[3] This note details two proven derivatization strategies:
-
Silylation: Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used reagent that replaces the active hydrogen with a trimethylsilyl (TMS) group.[3][7]
-
Acetylation: Using acetic anhydride to form a stable acetate ester, a method successfully employed for the analysis of the structurally similar compound, 4-chloro-3-methylphenol.[1]
This guide provides the necessary protocols to enable researchers, scientists, and drug development professionals to implement a reliable and validated method for the quantification of this compound.
Analytical Workflow
The overall analytical process, from sample preparation to data analysis, is outlined below. This workflow is designed to ensure reproducibility and accuracy.
Caption: Workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
This compound: Reference Standard (>98% purity)
-
Internal Standard (IS): 4-Bromophenol or a suitable stable isotope-labeled analog.
-
Derivatization Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for Silylation)
-
Acetic Anhydride (>99%) (for Acetylation)
-
-
Catalyst/Base: Pyridine or Potassium Carbonate (for Acetylation)
-
Solvents: Dichloromethane, Hexane, Acetone (HPLC or GC grade)
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware: vials, pipettes, etc.
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Aqueous Samples (e.g., wastewater):
-
Acidify 100 mL of the sample to pH < 2 with concentrated sulfuric or hydrochloric acid.
-
Spike with the internal standard.
-
Perform a liquid-liquid extraction (LLE) with three 50 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
For Solid Samples (e.g., soil, drug product):
-
Homogenize a known weight of the sample.
-
Spike with the internal standard.
-
Extract with a suitable solvent (e.g., acetone/hexane mixture) using sonication or Soxhlet extraction.
-
Filter or centrifuge to remove solid material.
-
Concentrate the extract to approximately 1 mL.
-
Derivatization Procedures
It is crucial that the sample extract is completely dry before silylation, as BSTFA is moisture-sensitive. [1]
Protocol A: Silylation with BSTFA
-
Transfer 100 µL of the dried sample extract or standard solution into a 2 mL autosampler vial.
-
Add 100 µL of BSTFA + 1% TMCS.[1]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70-80°C for 30-60 minutes in a heating block.[1]
-
Allow the vial to cool to room temperature before GC-MS analysis.
Protocol B: Acetylation with Acetic Anhydride
-
Transfer 100 µL of the sample extract or standard solution to a vial.
-
Add 200 µL of acetic anhydride and 100 µL of pyridine (or a small amount of potassium carbonate).[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Let the reaction proceed at 60°C for 15-30 minutes.[1]
-
Cool to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to quench the excess acetic anhydride and vortex.
-
Extract the acetylated derivative with 1 mL of hexane.
-
Transfer the hexane layer to a clean vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
| Parameter | Recommended Setting |
| GC System | Gas Chromatograph with a Mass Selective Detector |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[8] |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Transfer Line | 280°C |
| MS Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| MS Quadrupole | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Predicted Mass Spectra and SIM Ion Selection
The accurate selection of ions for SIM is critical for selectivity and sensitivity. Based on the structures of the derivatives and known fragmentation patterns of halogenated compounds, the following ions are proposed. The isotopic patterns of bromine (~1:1 ratio for 79Br and 81Br) and chlorine (~3:1 ratio for 35Cl and 37Cl) should be considered when selecting and confirming ions.
A. Silylated Derivative (TMS-ether of this compound)
-
Predicted Molecular Weight: 292 g/mol (for 79Br, 35Cl)
-
Key Fragmentation: Loss of a methyl group (-15) from the TMS moiety is a common and stabilizing fragmentation.
| Ion Type | Predicted m/z | Description |
| Quantification Ion | 277 / 279 / 281 | [M-15]+, loss of a methyl group. The isotopic cluster will be characteristic. |
| Confirmation Ion 1 | 292 / 294 / 296 | Molecular Ion [M]+. The isotopic pattern will confirm the presence of Br and Cl. |
| Confirmation Ion 2 | 73 | [Si(CH3)3]+, characteristic of TMS derivatives. |
B. Acetylated Derivative (4-Bromo-2-chloro-3-methylphenyl acetate)
-
Predicted Molecular Weight: 262 g/mol (for 79Br, 35Cl)
-
Key Fragmentation: Loss of ketene (-42) from the acetyl group is a characteristic fragmentation for acetate esters. This is analogous to the fragmentation of acetylated 4-chloro-3-methylphenol, which shows a loss of the acetyl group to yield the phenoxide ion.[1]
| Ion Type | Predicted m/z | Description |
| Quantification Ion | 220 / 222 / 224 | [M-42]+, loss of ketene (CH2=C=O). |
| Confirmation Ion 1 | 262 / 264 / 266 | Molecular Ion [M]+. The isotopic cluster will be characteristic. |
| Confirmation Ion 2 | 205 / 207 / 209 | [M-42-15]+, subsequent loss of a methyl group. |
Method Validation
To ensure the suitability of the analytical method for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]
Caption: Key parameters for analytical method validation.
The following table summarizes the typical acceptance criteria for these validation parameters.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte and IS. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of test results to the true value. | % Recovery typically within 80-120% for low concentrations. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant impact on results from minor changes in GC flow rate, temperature ramp, etc. |
Conclusion
This application note provides two robust and reliable protocols for the quantification of this compound by GC-MS. The use of derivatization, either by silylation with BSTFA or acetylation with acetic anhydride, is essential for achieving the necessary volatility and thermal stability for reproducible chromatographic analysis. The high selectivity of mass spectrometry, particularly when operated in SIM mode, allows for accurate quantification even in complex matrices. Adherence to the outlined method validation principles will ensure that the data generated is of high quality and suitable for regulatory submission or scientific publication.
References
- 1. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 2. Predicted GC-MS Spectrum - GC-MS (3 TMS) - 70eV, Positive (FDB020411) - FooDB [foodb.ca]
- 3. Silylation Reagents - Regis Technologies [registech.com]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-2-methylphenol [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Bromo-2-chloro-3-methylphenol
As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 4-Bromo-2-chloro-3-methylphenol, addressing common challenges encountered in a research and development setting. Our focus is on providing practical, evidence-based solutions to ensure the highest purity of your final compound.
The synthesis of this compound, typically via electrophilic bromination of 2-chloro-3-methylphenol, can often lead to a mixture of the desired product, unreacted starting materials, and isomeric byproducts. Effective purification is therefore critical to isolate the target molecule with high purity. This guide offers troubleshooting advice and answers to frequently asked questions to streamline your purification workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My purified product shows significant contamination with the starting material (2-chloro-3-methylphenol) upon analysis. What went wrong?
Answer: Contamination with starting material is a common issue, typically stemming from an incomplete reaction.
-
Possible Cause 1: Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., Br₂, N-Bromosuccinimide) might have been insufficient for a complete conversion.
-
Solution: Ensure a slight molar excess of the brominating agent. However, avoid a large excess to prevent the formation of di-brominated byproducts.
-
Possible Cause 2: Inadequate Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible. If the reaction stalls, a modest increase in temperature may be required.
-
Purification Strategy: If the crude product is already isolated, column chromatography is the most effective method to separate the more polar starting material from the less polar this compound.
Question 2: I'm observing an isomeric impurity that is difficult to separate from my desired product. How can I remove it?
Answer: The presence of isomers, such as 6-bromo-2-chloro-3-methylphenol, is a frequent outcome of electrophilic aromatic substitution on substituted phenols.
-
Possible Cause: Lack of Regioselectivity: The directing effects of the hydroxyl, chloro, and methyl groups on the aromatic ring can lead to substitution at multiple positions. Reaction conditions, particularly temperature and solvent, play a crucial role in controlling regioselectivity.[1]
-
Solution 1: Column Chromatography: This is the preferred method for separating isomers with different polarities.[2] A silica gel stationary phase with a non-polar eluent system, such as a gradient of ethyl acetate in hexane, can effectively separate these isomers. Monitor the fractions closely by TLC to isolate the pure desired product.
-
Solution 2: Fractional Recrystallization: If the isomeric impurity is present in a small amount and has a significantly different solubility profile, fractional recrystallization can be attempted. This is often a trial-and-error process with different solvent systems.
Question 3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase at a temperature above its melting point.[3]
-
Possible Cause 1: High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, leading to oiling out.
-
Solution: First, attempt to remove the bulk of the impurities using a different method, like column chromatography, before proceeding with recrystallization.
-
Possible Cause 2: Inappropriate Solvent Choice: The boiling point of the chosen solvent may be higher than the melting point of your compound.
-
Solution:
-
Select a solvent or a solvent mixture with a lower boiling point.[3]
-
Add more of the "good" solvent (in which the compound is soluble) to the hot solution to ensure the saturation point is reached at a lower temperature.[3]
-
Allow the solution to cool more slowly to encourage crystallization.
-
Introduce a seed crystal to initiate crystallization at a lower temperature.
-
Question 4: My final yield after purification is very low. How can I improve it?
Answer: Low yield is a common problem in purification processes, often due to suboptimal technique.
-
Possible Cause 1: Excessive Solvent in Recrystallization: Using too much hot solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[3]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material.
-
Possible Cause 2: Premature Crystallization: The product may crystallize on the filter paper or in the funnel during hot filtration.
-
Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[3]
-
Solution: After collecting the first batch of crystals, you can often recover more product by concentrating the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.
Question 5: The final product is discolored (e.g., yellow or brown). How can I obtain a colorless product?
Answer: Phenols are susceptible to oxidation, which can result in colored impurities.[4]
-
Solution 1: Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization before the hot filtration step. The charcoal will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product.[3]
-
Solution 2: Inert Atmosphere: If possible, perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Here is a summary of the key properties:
| Property | Value |
| Molecular Formula | C₇H₆BrClO[5] |
| Molecular Weight | 221.48 g/mol [5] |
| Appearance | Typically an off-white to white solid[6][7] |
| IUPAC Name | This compound[5] |
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of orthogonal techniques provides the most reliable purity assessment.[8]
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and confirming the mass of the desired compound.[11][12]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.[13]
Q3: What is a good starting point for a recrystallization solvent system?
A3: A mixed solvent system is often effective for phenols. A good starting point would be a polar solvent in which the compound is soluble when hot (like ethanol or ethyl acetate) and a non-polar anti-solvent in which it is insoluble when cold (like water or hexane).[3][13] The ideal system will dissolve the compound when hot but yield a high recovery of pure crystals upon cooling.
Q4: How can I effectively monitor the fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring column chromatography.[2]
-
Collect small, regular fractions from the column.
-
Spot each fraction (or every few fractions) on a TLC plate, along with a spot of your crude starting material and a reference spot of the pure compound if available.
-
Develop the plate in an appropriate eluent system (typically the same as or slightly more polar than the column eluent).
-
Visualize the spots, often using a UV lamp.[4]
-
Combine the fractions that contain only the pure desired product.
Q5: What are the primary safety precautions when handling this compound and its reagents?
A5:
-
Handling: Always handle this chemical in a well-ventilated fume hood.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Hazards: This compound is classified as an irritant to the eyes, skin, and respiratory system.[6] It is also harmful if swallowed.[14]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable disposal container.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[6][7]
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a standard procedure for purifying this compound from common byproducts.
1. Preparation of the Column: a. Select a glass column of appropriate size for the amount of crude material. b. Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
2. Sample Loading: a. Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. c. Carefully add the sample to the top of the packed column.
3. Elution: a. Begin eluting with a non-polar mobile phase, such as hexane. b. Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might start at 100% hexane and gradually increase to 5-10% ethyl acetate in hexane.[13] c. The less polar compounds will elute first.
4. Fraction Collection and Analysis: a. Collect fractions in test tubes or vials. b. Analyze the fractions using TLC to identify which ones contain the pure product. c. Combine the pure fractions.
5. Solvent Removal: a. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
6. Final Analysis: a. Assess the purity of the final product using an appropriate analytical method such as HPLC or GC-MS.
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for purifying this compound.
References
- 1. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. cochise.edu [cochise.edu]
Technical Support Center: Synthesis of 4-Bromo-2-chloro-3-methylphenol
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2-chloro-3-methylphenol. As Senior Application Scientists, we understand that navigating the complexities of electrophilic aromatic substitution on highly substituted phenols can be challenging. This resource is designed to address common issues encountered during synthesis, with a focus on impurity profiling, prevention, and remediation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The synthesis of this compound typically proceeds via a two-step electrophilic aromatic substitution starting from 3-methylphenol (m-cresol). The sequence of halogenation steps can be varied:
-
Route A: Chlorination followed by Bromination: 3-methylphenol is first chlorinated to form 2-chloro-3-methylphenol. This intermediate is then brominated to yield the final product.
-
Route B: Bromination followed by Chlorination: 3-methylphenol is initially brominated to produce 4-bromo-3-methylphenol[1]. Subsequent chlorination of this intermediate gives this compound.
The choice of route can influence the impurity profile of the final product due to the different directing effects of the substituents in each step.
Q2: I've obtained an off-white or brownish solid product. What causes this discoloration and how can I prevent it?
A2: The discoloration of your this compound product is most likely due to the formation of colored oxidation byproducts. Phenolic compounds, especially cresols, are susceptible to oxidation when exposed to air and light, which can result in the formation of quinone-type structures that are highly colored[2].
Prevention and Troubleshooting:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
-
Storage: Store the final product in a tightly sealed container under an inert atmosphere, in a cool, dark place.
-
Purification: If discoloration has already occurred, purification by recrystallization or column chromatography can often remove the colored impurities.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure all the starting material has been consumed.
-
Suboptimal Reaction Conditions: The temperature, reaction time, or choice of solvent and catalyst may not be optimal. Electrophilic halogenations of phenols are often fast, and careful control of reaction conditions is crucial.
-
Side Reactions: The formation of significant amounts of side products, such as over-halogenated species or isomers, will naturally decrease the yield of the desired product.
-
Loss during Work-up and Purification: Product can be lost during extraction, washing, and purification steps. Ensure efficient extraction and minimize losses during recrystallization or chromatography.
Troubleshooting Guide: Common Impurities and Their Management
The synthesis of this compound is prone to the formation of several types of impurities. Understanding their origin is key to minimizing their formation and successfully removing them.
| Impurity Type | Common Examples | Likely Cause | Prevention & Mitigation |
| Isomeric Impurities | 6-Bromo-2-chloro-3-methylphenol | The hydroxyl, methyl, and existing halogen substituents direct the incoming electrophile to different positions on the aromatic ring. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer. The use of specific halogenating agents can also improve regioselectivity[3][4][5]. |
| Polyhalogenated Impurities | Dibromo- and/or Dichloro-methylphenols | Use of excess halogenating agent or prolonged reaction times. | Carefully control the stoichiometry of the halogenating agent. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Unreacted Starting Materials | 3-Methylphenol, 2-Chloro-3-methylphenol, 4-Bromo-3-methylphenol | Incomplete reaction due to insufficient reaction time, low temperature, or deactivation of the halogenating agent. | Ensure the reaction goes to completion by monitoring with TLC or GC. Use a slight excess of the halogenating agent if necessary, but be mindful of polyhalogenation. |
| Oxidation Products | Quinone-type compounds | Exposure of the phenolic starting materials or product to oxygen and/or light. | Work under an inert atmosphere and protect the reaction from light. |
| Byproducts from Reagents | Succinimide (from NBS) | Use of N-bromosuccinimide (NBS) as a brominating agent. | This byproduct is generally easy to remove during aqueous work-up due to its water solubility. |
| Dehalogenation Impurities | 2-Chloro-3-methylphenol or 4-Bromo-3-methylphenol | Can occur during purification, particularly under harsh conditions or in the presence of certain catalysts. | Use mild purification techniques. Avoid excessive heat and strongly acidic or basic conditions during work-up[6][7]. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Illustrative)
This protocol is a general guideline. Optimization may be necessary based on laboratory conditions and reagent purity.
Step 1: Chlorination of 3-Methylphenol
-
To a stirred solution of 3-methylphenol (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.05 eq.) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC until the 3-methylphenol is consumed.
-
Upon completion, carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude 2-chloro-3-methylphenol. This intermediate may be purified by distillation or used directly in the next step.
Step 2: Bromination of 2-Chloro-3-methylphenol
-
Dissolve the crude 2-chloro-3-methylphenol (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid).
-
Slowly add a solution of bromine (1.05 eq.) in the same solvent dropwise at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC or GC.
-
Once the reaction is complete, pour the mixture into water and quench any remaining bromine with a sodium thiosulfate solution.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., hexane, heptane, or a mixture of ethanol and water).
-
If colored impurities are present, you can add a small amount of activated carbon and heat for a short period.
-
Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
For maximum yield, cool the flask in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizing Reaction Pathways and Impurity Formation
The following diagrams illustrate the main synthetic routes and the potential for isomer formation.
Caption: Synthetic routes to this compound.
References
- 1. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 2. Cresol - Wikipedia [en.wikipedia.org]
- 3. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Halogenation of 3-Methylphenol
Welcome to the technical support center for the halogenation of 3-methylphenol (m-cresol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important electrophilic aromatic substitution reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on controlling common side reactions.
I. Understanding the Core Reaction: Regioselectivity
The halogenation of 3-methylphenol is governed by the directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring. The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is a weakly activating, ortho, para-director.[1] This combined influence directs the incoming halogen to specific positions, primarily C4 and C6, and to a lesser extent, C2.
II. Troubleshooting Guide & FAQs
This section addresses common problems and questions that arise during the halogenation of 3-methylphenol.
FAQ 1: My reaction is producing a mixture of mono-halogenated isomers. How can I improve the regioselectivity?
Controlling the regioselectivity to favor a specific isomer, such as 4-halo-3-methylphenol, is a frequent challenge. The formation of multiple isomers is often a result of the strong activating nature of the phenol.
Troubleshooting Steps:
-
Solvent Selection: The polarity of the solvent plays a crucial role.
-
Non-polar solvents (e.g., carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄)) generally favor the formation of the para-isomer.[2][3][4] This is because in a non-polar environment, the phenol is less ionized, making the hydroxyl group a less powerful activating group and allowing for greater steric hindrance at the ortho positions.[2][4]
-
Polar solvents (e.g., water or acetic acid) can increase the rate of reaction and may lead to a mixture of ortho and para isomers, or even polyhalogenation.[4][5][6] In polar solvents, the phenol can ionize to the more reactive phenoxide ion, which is a very strong activator.[2][4]
-
-
Temperature Control: Lowering the reaction temperature (e.g., < 5 °C) can enhance selectivity by reducing the overall reactivity of the system.[7]
-
Choice of Halogenating Agent:
-
Catalyst Systems:
-
While phenols are highly reactive and often do not require a Lewis acid catalyst,[5][7][8] employing specific catalyst systems can enhance regioselectivity. For instance, the use of a dialkyl sulfide catalyst with SO₂Cl₂ has been shown to be highly para-selective.[1] Recent research has also explored ammonium salt-catalyzed processes for ortho-selective halogenation.[9]
-
Data Summary: Solvent Effects on Halogenation
| Solvent Type | Polarity | Expected Outcome for 3-Methylphenol | Rationale |
| Carbon Disulfide (CS₂) | Non-polar | Increased para-selectivity | Minimizes ionization to the highly reactive phenoxide ion.[4] |
| Chloroform (CHCl₃) | Low polarity | Good para-selectivity | Similar to CS₂, reduces over-activation of the ring.[2][3] |
| Water (H₂O) | High polarity | Risk of polyhalogenation and mixed isomers | Promotes ionization to the strongly activating phenoxide ion.[4][6] |
| Acetic Acid | Polar | Can lead to a mixture of isomers | Stabilizes the cationic intermediate, potentially affecting isomer distribution.[10] |
FAQ 2: I am observing significant amounts of di- and tri-halogenated byproducts. How can I prevent polyhalogenation?
Polyhalogenation is a common side reaction due to the strong activation of the benzene ring by the hydroxyl group.[11]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the halogenating agent to 3-methylphenol. To favor mono-halogenation, use a molar ratio of the halogenating agent to the phenol of slightly less than 1:1 (e.g., 0.9:1).[1]
-
Slow Addition of Reagents: Add the halogenating agent dropwise to the reaction mixture over an extended period.[1] This maintains a low concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.
-
Maintain Low Temperatures: As with improving regioselectivity, low temperatures decrease the reaction rate and help to prevent over-halogenation.
-
Choice of Solvent: As mentioned previously, non-polar solvents can mitigate the high reactivity of the phenol, thus reducing the tendency for polyhalogenation.[2][3][4]
Visualizing the Reaction Pathway:
Below is a diagram illustrating the sequential nature of halogenation that can lead to polyhalogenated products if not properly controlled.
Caption: Sequential halogenation of 3-methylphenol.
FAQ 3: My reaction mixture is turning dark, and I'm getting a low yield of the desired product. What could be the cause?
A dark reaction mixture and low yield often indicate the presence of oxidation side reactions. Phenols are susceptible to oxidation, which can lead to the formation of colored byproducts, including quinones.[7][12][13]
Troubleshooting Steps:
-
Use Milder Halogenating Agents: Some halogenating agents are also strong oxidizing agents. Consider using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) which can provide a source of electrophilic halogen under milder conditions.[7]
-
Avoid Strong Oxidizing Conditions: If your halogenation protocol involves an oxidizing agent (e.g., for iodination), ensure that the conditions are not overly harsh.[5]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation by atmospheric oxygen.
-
Purification: If oxidation has occurred, purification methods such as column chromatography may be necessary to separate the desired halogenated phenol from the colored impurities.
Mechanism of Oxidation:
The oxidation of phenols can proceed through the formation of a phenoxyl radical, which can then be further oxidized to a quinone.
Caption: Simplified oxidation pathway of a phenol.
FAQ 4: The reaction is very slow or not proceeding to completion. What should I check?
While phenols are generally reactive, certain conditions can hinder the halogenation process.
Troubleshooting Steps:
-
Purity of Reagents: Ensure that the 3-methylphenol and the halogenating agent are of high purity. Impurities can sometimes inhibit the reaction.
-
Moisture Content: While some reactions benefit from polar solvents, excessive moisture can deactivate certain halogenating agents and Lewis acid catalysts if they are being used.[5]
-
Activation of Halogenating Agent: For less reactive aromatic systems, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is often required to polarize the halogen-halogen bond and generate a more potent electrophile.[5][14] However, for a highly activated substrate like 3-methylphenol, this is usually not necessary and can even promote side reactions.[7][8] If the reaction is sluggish, a very mild Lewis acid or a different halogenating agent might be considered.
-
Temperature: While low temperatures are often used to control selectivity, if the reaction is too slow, a modest increase in temperature may be required. However, this should be done cautiously to avoid promoting side reactions.
III. Experimental Protocols
Protocol 1: Para-Selective Chlorination using Sulfuryl Chloride (SO₂Cl₂) without a Catalyst
This protocol is adapted from methodologies that aim for high para-selectivity.[1]
Objective: To synthesize 4-chloro-3-methylphenol with high regioselectivity.
Materials:
-
3-Methylphenol (m-cresol)
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (or another suitable non-polar solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-methylphenol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add sulfuryl chloride (0.95 equivalents) dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by GC or ¹H NMR to determine the isomer ratio and yield.
-
Purify the product by fractional distillation or recrystallization to obtain pure 4-chloro-3-methylphenol.
Workflow Diagram:
Caption: General workflow for regioselective chlorination.
IV. References
-
Mechanisms of the Formation of Polychlorinated Benzenes and Phenols by Heterogeneous Reactions of C2 Aliphatics . Environmental Science & Technology - ACS Publications. 15
-
Reactions of Phenols . Chemistry Steps. 7
-
regioselective chlorination of 3-methylphenol . Benchchem. 1
-
Electrophilic halogenation . Wikipedia. 5
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products . NIH. 16
-
Lewis Acid Catalyzed Halogenation of Activated Carbon Atoms . Google Patents. 17
-
Phenol _Electrophilic substitution rxn . Unknown Source. 2
-
What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora. 10
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry . YouTube. 6
-
Bromination of phenol or aniline does not require the use of a Lewis acid catalyst and often results in trihalogenation. Why? . Pearson. 18
-
KINETICS OF CHLORINATION OF PHENOL — CHLOROPHENOLIC TASTES AND ODORS *. Unknown Source. 19
-
Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium . ResearchGate. 20
-
Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols . YouTube. 21
-
Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated c4-dicarbonyl Ring Cleavage . SciSpace. 22
-
Electrophilic Substitution Reactions of Phenols . BYJU'S. 8
-
17.10: Reactions of Phenols . Chemistry LibreTexts. 12
-
XII-11#24 Halogenation of Phenols . YouTube. 3
-
Halogenation of Phenol [closed] . Chemistry Stack Exchange. 4
-
Video: Oxidation of Phenols to Quinones . JoVE. 13
-
Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. Scientific Update. 9
-
Predicting Regioselectivity of Electrophilic Halogenation Reactions . WuXi RCS. 23
-
Phenol Reactions (A-Level) . ChemistryStudent. 11
-
A Simple Catalytic Method for the Regioselective Halogenation of Arenes . Organic Letters. 24
-
Regioselectivity In Relationship To Halogenation . Reddit. 25
-
Selectivity in Radical Halogenation with Practice Problems . Chemistry Steps. 26
-
Learn the 3 Steps for Halogenation & Examples . Wizeprep. 27
-
17.10: Reactions of Phenols . Chemistry LibreTexts. 28
-
4.6: Practical Halogenations and Problems of Selectivity . Chemistry LibreTexts. 29
-
Halogenation Reactions . Key Syntheses in Chemistry. 14
-
Multiple substituents . Khan Academy. 30
References
- 1. benchchem.com [benchchem.com]
- 2. mlsu.ac.in [mlsu.ac.in]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. quora.com [quora.com]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Oxidation of Phenols to Quinones [jove.com]
- 14. mt.com [mt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20120157691A1 - Lewis Acid Catalyzed Halogenation of Activated Carbon Atoms - Google Patents [patents.google.com]
- 18. Bromination of phenol or aniline does not require the use of a Le... | Study Prep in Pearson+ [pearson.com]
- 19. gfredlee.com [gfredlee.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. scispace.com [scispace.com]
- 23. Predicting Regioselectivity of Electrophilic Halogenation Reactions - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. A Simple Catalytic Method for the Regioselective Halogenation of Arenes [organic-chemistry.org]
- 25. reddit.com [reddit.com]
- 26. Selectivity in Radical Halogenation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 27. youtube.com [youtube.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. Khan Academy [khanacademy.org]
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-chloro-3-methylphenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-3-methylphenol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in established chemical principles to ensure you can achieve high yield and purity in your synthesis.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of this compound. The synthesis, an electrophilic aromatic substitution, is highly influenced by reaction conditions.
Question 1: My overall yield is significantly lower than expected. What are the primary causes?
Answer: A low yield in the bromination of 2-chloro-3-methylphenol typically stems from three main factors: incomplete reaction, formation of undesired side products, and mechanical losses during workup and purification.
-
Incomplete Reaction: The starting material, 2-chloro-3-methylphenol, may remain if the reaction time is too short, the temperature is too low, or mixing is inadequate. The hydroxyl (-OH) and methyl (-CH₃) groups are activating and direct electrophiles to the ortho and para positions, while the chloro (-Cl) group is deactivating but also an ortho-, para- director. The primary target, position 4, is para to the strongly activating -OH group, making the reaction generally favorable. However, insufficient energy or time can lead to a sluggish reaction.
-
Side Product Formation: The most common issue is the formation of isomers and di-brominated products.
-
Isomer Formation: The 6-bromo isomer can form as a byproduct. Steric hindrance from the adjacent chloro and methyl groups makes substitution at position 6 less favorable than at position 4, but it can still occur.
-
Over-Bromination: The activated ring system can react with a second equivalent of bromine to yield 4,6-dibromo-2-chloro-3-methylphenol. This is especially prevalent if the bromine concentration is too high locally or if the overall stoichiometry is not carefully controlled.
-
-
Workup Losses: The product can be lost during aqueous washes if emulsions form or during extraction if an inappropriate solvent is used. Adherence to glassware during transfers and premature crystallization can also contribute to lower isolated yields.
Question 2: I'm observing significant amounts of di-brominated byproducts. How can I improve mono-bromination selectivity?
Answer: Achieving high selectivity for the mono-brominated product is critical for maximizing yield and simplifying purification. Over-bromination is a classic challenge in reactions with highly activated aromatic rings.
To enhance mono-selectivity, consider the following strategies:
-
Control Stoichiometry and Addition: Use a precise 1:1 molar ratio of 2-chloro-3-methylphenol to the brominating agent. The addition of the brominating agent (e.g., liquid bromine) should be performed slowly and dropwise to the solution of the phenol. This maintains a low concentration of the electrophile in the reaction mixture at any given time, disfavoring a second substitution on the already-formed product.
-
Lower the Reaction Temperature: Conducting the reaction at reduced temperatures (e.g., 0-5 °C) decreases the overall reaction rate. This accentuates the energetic differences between the first and second bromination steps, thereby increasing the selectivity for the mono-substituted product. A patent for a similar process highlights cooling the reaction mixture to 5°C before and during the initial phase of bromine addition[1].
-
Choice of Brominating Agent: While elemental bromine is common, milder brominating agents can offer better control. N-Bromosuccinimide (NBS) in the presence of a suitable initiator or catalyst can provide a slow, steady source of electrophilic bromine, often leading to higher selectivity.
Question 3: My product is contaminated with the 6-bromo isomer. How can I increase regioselectivity for the desired 4-bromo product?
Answer: The directing effects of the substituents on 2-chloro-3-methylphenol strongly favor bromination at the 4-position (para to the powerful hydroxyl activator). However, formation of the 6-bromo isomer can still occur.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. Non-polar solvents like carbon tetrachloride or chloroform can sometimes offer higher selectivity compared to polar solvents like acetic acid. Experimentation with different solvent systems is recommended. For instance, a patented process for a related compound uses chlorobenzene as a solvent[1][2].
-
Catalysis: The addition of a catalyst can enhance regioselectivity. A process for producing 4-bromo-2-chlorophenol found that the presence of triethylamine hydrochloride significantly increased the yield of the desired 4-bromo isomer to over 99%, with only a tiny fraction of the 6-bromo isomer forming[1]. This approach could likely be adapted to the synthesis of this compound to suppress the formation of the 6-bromo byproduct.
Question 4: The workup and purification process seems to be causing significant product loss. What are the best practices?
Answer: A robust workup and purification strategy is essential to maximize the isolated yield of pure product.
-
Quenching: After the reaction is complete (as determined by TLC or GC), any unreacted bromine must be quenched. This is typically done by adding a solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the characteristic reddish-brown color of bromine disappears.
-
Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Ensure complete phase separation and perform multiple extractions (e.g., 3x with smaller volumes) to maximize recovery from the aqueous layer.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic byproducts (like HBr or acetic acid if used as a solvent), followed by a wash with brine to remove excess water.
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the final product. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. Hexane or heptane/ethyl acetate mixtures are common starting points.
-
Column Chromatography: If recrystallization fails to remove isomers or other closely related impurities, silica gel column chromatography is the next logical step. A gradient elution with a hexane/ethyl acetate solvent system is typically effective for separating phenolic compounds.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended starting material for this synthesis? A: The direct precursor is 2-chloro-3-methylphenol. The synthesis of this starting material itself can be challenging, as direct chlorination of m-cresol tends to yield the 4-chloro-3-methylphenol isomer[3]. Specialized synthetic routes are required to obtain the 2-chloro-3-methylphenol precursor.
Q: What are the most common brominating agents and their differences? A:
-
Elemental Bromine (Br₂): This is a powerful and common brominating agent. It is highly reactive, especially with activated phenols. It is a volatile and highly corrosive liquid requiring careful handling in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. It is a milder source of electrophilic bromine and can provide higher selectivity, reducing the risk of over-bromination[4]. It often requires an acid catalyst or initiator.
Q: How can I effectively monitor the reaction's progress? A:
-
Thin-Layer Chromatography (TLC): TLC is the simplest method. Spot the reaction mixture on a silica plate alongside the starting material. Develop the plate in a suitable solvent system (e.g., 8:2 Hexane:Ethyl Acetate). The product, being more non-polar than the starting phenol (due to the added bromine), should have a higher Rf value. The reaction is complete when the starting material spot has disappeared.
-
Gas Chromatography (GC): For more quantitative analysis, GC can be used to monitor the disappearance of the starting material and the appearance of the product and any byproducts.
Q: What are the critical safety precautions for this synthesis? A:
-
Bromine Handling: Liquid bromine is extremely toxic, corrosive, and volatile. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Have a bromine quenching agent (like sodium thiosulfate solution) readily available.
-
Hydrogen Bromide (HBr) Gas: The reaction produces HBr gas as a byproduct. This is a corrosive acid. The reaction apparatus should be equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HBr gas.
-
Solvent Hazards: Use appropriate ventilation and take precautions against ignition if using flammable organic solvents.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methods for phenol bromination. Optimization may be required.
Materials:
-
2-chloro-3-methylphenol
-
Liquid Bromine (Br₂)
-
Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
-
Sodium bisulfite (NaHSO₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., Heptane)
Procedure:
-
Dissolve 2-chloro-3-methylphenol (1.0 eq) in the chosen solvent (e.g., DCM, approx. 10 mL per gram of phenol) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
In the addition funnel, prepare a solution of bromine (1.0 eq) in a small amount of the same solvent.
-
Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, monitoring its progress by TLC.
-
Once the reaction is complete, cool the mixture again in an ice bath and slowly add 10% sodium bisulfite solution until the red-brown color of bromine is gone.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent like heptane to yield pure this compound.
Key Parameter Summary for Phenol Bromination
| Parameter | Method 1: Elemental Bromine | Method 2: NBS | Key Considerations & Causality |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | Br₂ is highly reactive and can lead to over-bromination. NBS is a milder source of Br⁺, offering better control and selectivity[4]. |
| Solvent | Chlorinated Solvents (DCM, CCl₄), Acetic Acid | Acetonitrile (CH₃CN), DCM | Non-polar solvents can enhance regioselectivity. Acetic acid is a common polar solvent but may reduce selectivity. |
| Temperature | 0 °C to Room Temp | Room Temperature | Lower temperatures slow the reaction rate, increasing selectivity by favoring the kinetically preferred product and minimizing over-bromination[1]. |
| Catalyst/Additive | Trialkylamine Hydrochloride[1] | Acid catalyst (e.g., H₂SO₄) or light | Catalysts can polarize the Br-Br bond or activate the brominating agent, increasing the reaction rate and potentially influencing regioselectivity. |
| Workup | Quench with NaHSO₃ or Na₂S₂O₃ | Filtration of succinimide, then aqueous workup | Essential to remove excess electrophile to prevent further reaction during workup and to neutralize acidic byproducts. |
| Typical Yield | 60-90% (highly dependent on conditions) | 70-95% (often higher selectivity) | Yield is critically dependent on precise control of stoichiometry and temperature to maximize selectivity. |
Visualizations
Reaction Mechanism: Electrophilic Aromatic Substitution
Caption: Electrophilic bromination of 2-chloro-3-methylphenol.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
References
Optimizing regioselectivity in the synthesis of 4-Bromo-2-chloro-3-methylphenol
An in-depth guide to the synthesis of 4-Bromo-2-chloro-3-methylphenol, designed for chemical researchers and drug development professionals. This technical support center provides detailed troubleshooting guides, frequently asked questions, and optimized protocols to address the challenges of regioselectivity in this multi-step synthesis.
Introduction: The Challenge of Regioselectivity
The synthesis of this compound is a classic exercise in controlling regioselectivity during electrophilic aromatic substitution. The target molecule contains three different substituents on a phenol ring, each exerting its own electronic and steric influence. The primary challenge lies in introducing the bromine and chlorine atoms at the desired positions with high fidelity, minimizing the formation of difficult-to-separate isomeric impurities. This guide provides expert insights and practical solutions to navigate the complexities of this synthesis.
The most logical synthetic pathway begins with 3-methylphenol (m-cresol), followed by sequential chlorination and bromination. Each step requires careful optimization to favor the desired isomer.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated solution.
Question 1: During the bromination of 2-chloro-3-methylphenol, I'm getting a significant amount of the 6-Bromo isomer. How can I improve the regioselectivity for the 4-Bromo product?
Answer: This is the most common challenge in this synthesis. The formation of the 6-Bromo-2-chloro-3-methylphenol isomer occurs because both the C4 (para) and C6 (ortho) positions are activated by the strongly directing hydroxyl group.
Probable Causes:
-
Reaction Kinetics vs. Thermodynamics: High reaction temperatures can provide enough energy to overcome the steric hindrance at the C6 position, leading to a mixture of isomers.
-
Reactive Brominating Agent: Using highly reactive brominating agents like elemental bromine without a proper catalyst or solvent system can lead to poor selectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the nature of the electrophilic bromine species and affect the ortho/para ratio.
Recommended Solutions:
| Solution | Mechanism of Action | Key Parameters to Control |
| Lower Reaction Temperature | Favors the thermodynamically more stable product. The transition state leading to the less sterically hindered 4-bromo isomer has a lower activation energy. | Maintain temperature between 0°C and 15°C during bromine addition.[1][2] |
| Use a Catalyst System | A catalyst like triethylamine hydrochloride can form a complex with the brominating agent, creating a bulkier electrophile that preferentially attacks the less hindered C4 position.[2] | Add 0.03 to 0.05 molar equivalents of the catalyst relative to the substrate.[2] |
| Choice of Solvent | Non-polar or halogenated solvents like chlorobenzene or carbon tetrachloride can modulate the reactivity of bromine and improve para-selectivity.[2] | Use an inert solvent like chlorobenzene. Avoid highly polar or protic solvents. |
| Controlled Addition of Bromine | Adding the bromine dropwise prevents a localized high concentration, which can reduce selectivity and minimize the formation of di-brominated byproducts.[1] | Add bromine slowly over 2-3 hours while maintaining a low temperature.[2] |
Question 2: My overall yield is very low. Where might I be losing my product?
Answer: Low yield can result from issues in either the chlorination or bromination step, as well as during workup and purification.
Probable Causes:
-
Inefficient Precursor Synthesis: The initial chlorination of m-cresol to 2-chloro-3-methylphenol is notoriously difficult, as the 4-chloro and 6-chloro isomers are the electronically favored products.[3][4] A poor yield of this precursor will cap the maximum possible overall yield.
-
Incomplete Reactions: Insufficient reaction time or improper temperature can lead to unreacted starting material.
-
Side Reactions: Over-halogenation (di-bromination) can occur if an excess of the brominating agent is used.[5]
-
Loss During Workup: The product is a phenol and can be partially soluble in aqueous base washes if the pH is too high. Emulsion formation during extraction can also trap the product.
Recommended Solutions:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting material.
-
Control Stoichiometry: Use a precise 1.0 to 1.05 molar equivalent of the brominating agent to minimize polyhalogenation.[6]
-
Optimize Workup: After the reaction, pour the mixture into water to precipitate the crude product or prepare for extraction.[1] When performing a basic wash (e.g., with sodium bicarbonate solution) to remove acidic byproducts, use a mild base and avoid excessively high pH to prevent phenoxide formation and loss of product into the aqueous layer.
-
Purification Strategy: The primary isomeric byproduct, 6-bromo-2-chloro-3-methylphenol, has very similar polarity to the desired 4-bromo product, making chromatographic separation challenging.[7] Recrystallization is often the most effective method for purification.
Question 3: I'm struggling to purify the final product. Column chromatography isn't giving a good separation of the isomers. What should I do?
Answer: Positional isomers of halogenated phenols are often difficult to separate by standard silica gel chromatography due to their similar polarities.[8]
Recommended Solutions:
-
Recrystallization: This is the preferred method.
-
Solvent Screening: Test various solvent systems. A good starting point is a binary mixture of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a non-solvent in which it is poorly soluble (e.g., heptane, hexane).[1]
-
Procedure: Dissolve the crude solid in a minimum amount of a hot solvent mixture. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The desired 4-bromo isomer, often being more symmetrical, may crystallize out first, leaving the 6-bromo isomer in the mother liquor.
-
-
Alternative Chromatographic Techniques: If recrystallization fails, consider High-Performance Liquid Chromatography (HPLC) with a different stationary phase (e.g., a phenyl or cyano-bonded phase) that can offer different selectivity based on pi-pi interactions.
-
Chemical Derivatization: As a last resort, the phenolic hydroxyl group can be derivatized (e.g., converted to an ester or ether). The resulting derivatives of the 4-bromo and 6-bromo isomers may have different physical properties, allowing for easier separation.[8] Following separation, the protecting group would be removed to yield the purified phenol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A two-step route starting from 3-methylphenol (m-cresol) is the most common approach.
-
Step 1: Synthesis of 2-Chloro-3-methylphenol. This is the most challenging step. Direct chlorination of m-cresol strongly favors the 4-chloro and 6-chloro isomers due to the powerful ortho, para-directing effects of the hydroxyl and methyl groups.[3] A reliable method involves a multi-step sequence:
-
Nitration of m-cresol to introduce a nitro group at an ortho position.
-
Reduction of the nitro group to an amine.
-
A Sandmeyer reaction to replace the amino group with chlorine via a diazonium salt intermediate.[4] This route provides unambiguous placement of the chlorine atom.
-
-
Step 2: Bromination of 2-Chloro-3-methylphenol. This is an electrophilic aromatic substitution reaction where the regioselectivity is controlled by the existing substituents. The primary goal is to favor bromination at the C4 position over the C6 position.
Q2: How do the substituents on 2-chloro-3-methylphenol direct the incoming bromine electrophile?
A2: The regiochemical outcome is a consensus of the directing effects of the three substituents on the ring:
-
Hydroxyl (-OH) group (at C1): A very strong activating group and a powerful ortho, para-director due to its ability to donate electron density via resonance (+M effect). It strongly directs the incoming electrophile to the C4 (para) and C6 (ortho) positions.
-
Methyl (-CH₃) group (at C3): A weakly activating group that directs ortho, para to itself (to C2, C4, C6) through an inductive effect (+I) and hyperconjugation.
-
Chloro (-Cl) group (at C2): A deactivating group due to its inductive electron withdrawal (-I effect), but it is an ortho, para-director because of its ability to donate a lone pair of electrons via resonance (+M effect). It directs to C4 and C6.
Q3: What are the most critical parameters to control during the bromination step for optimal regioselectivity?
A3: Success hinges on the careful control of several key parameters. The table below summarizes the critical factors based on established protocols.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS). Bromine is common for industrial scale.[2] | Bromine offers reliable reactivity. NBS can sometimes offer milder conditions and improved selectivity. |
| Solvent | Halogenated hydrocarbons (e.g., chlorobenzene, dichloroethane) or glacial acetic acid.[1][2] | These solvents are inert to the reaction conditions and help to control the reaction temperature and modulate the reactivity of the bromine. |
| Temperature | 0°C to 15°C.[2] | Lower temperatures increase the selectivity for the thermodynamically favored, less sterically hindered para-product (4-bromo). |
| Catalyst | Triethylamine hydrochloride or other Lewis acids.[2] | Catalysts can form bulky complexes with the electrophile, enhancing steric hindrance at the ortho position and thereby increasing the yield of the para isomer.[9] |
| Rate of Addition | Slow, dropwise addition of the brominating agent over 2-3 hours.[1][2] | Prevents localized overheating and high concentrations of bromine, which can lead to decreased selectivity and the formation of di-brominated byproducts. |
Experimental Protocols & Workflows
Overall Synthesis Workflow
The following diagram illustrates the complete workflow from starting material to the purified final product.
Caption: Workflow for the synthesis of this compound.
Protocol 1: Regioselective Bromination of 2-Chloro-3-methylphenol
This protocol is adapted from methodologies designed to maximize para-selectivity.[2]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloro-3-methylphenol (1.0 eq) and triethylamine hydrochloride (0.04 eq) in chlorobenzene (approx. 2 mL per gram of substrate).
-
Cooling: Cool the reaction mixture to 5°C using an ice-water bath.
-
Bromine Addition: Prepare a solution of elemental bromine (1.0 eq) in a small amount of chlorobenzene. Add this solution dropwise to the reaction mixture via the dropping funnel over 2-3 hours. Crucially, maintain the internal temperature of the reaction between 5°C and 10°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing cold water.
-
Quench any remaining bromine by adding a small amount of saturated aqueous sodium thiosulfate solution until the orange color disappears.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: Purify the resulting crude solid by recrystallization from a heptane/dichloromethane solvent system.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and solving common experimental issues.
Caption: A decision tree for troubleshooting the bromination reaction.
References
- 1. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]
- 2. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloro-m-cresol - Wikipedia [en.wikipedia.org]
- 5. CN101279896B - Preparation of 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 6. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-chloro-3-methylphenol
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-2-chloro-3-methylphenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this key chemical intermediate. The information is presented in a question-and-answer format to directly address potential issues, providing not only solutions but also the underlying scientific rationale to empower your process optimization.
Section 1: Synthesis, Regioselectivity, and Reaction Control
This section focuses on the core chemical transformation: the electrophilic bromination of 2-chloro-3-methylphenol. The primary challenge is achieving high regioselectivity for the desired 4-bromo isomer while minimizing side reactions.
Q1: My primary product is the 6-bromo isomer instead of the desired this compound. What is causing this, and how can I improve selectivity?
A1: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The hydroxyl group of the phenol is a strong activating, ortho, para-directing group. Both the C4 (para) and C6 (ortho) positions are activated. The formation of the 6-bromo isomer is often kinetically competitive.
Causality & Troubleshooting:
-
Solvent Effects: The choice of solvent plays a critical role in directing the bromination. Non-polar solvents or solvents that can hydrogen bond with the phenolic hydroxyl group can influence the steric environment around the ring.
-
Recommendation: A patent for a similar process suggests that using inert solvents like halogenated hydrocarbons (e.g., methylene chloride, chlorobenzene) can improve selectivity for the para position.[1] Another approach for selective para-bromination of phenols involves using liquid esters as the solvent.[2]
-
-
Catalyst/Additive: The use of certain additives can direct the bromination to the para position. A patented process for producing 4-bromo-2-chlorophenols describes the use of tertiary or quaternary ammonium salts, such as triethylamine hydrochloride, to significantly enhance the formation of the 4-bromo isomer, reducing the undesired 6-bromo isomer to less than 1%.[1]
-
Temperature Control: Lower reaction temperatures (e.g., 0-10°C) generally favor the thermodynamically more stable para product over the ortho product, which may form faster.[1][2] Precise temperature control is crucial during the addition of the brominating agent.
Q2: I am observing significant amounts of di-brominated and other poly-brominated by-products. How can I minimize their formation?
A2: The formation of di-bromo (e.g., 4,6-dibromo-2-chloro-3-methylphenol) and other poly-brominated species is a common issue due to the high activation of the phenol ring.[3] Once the first bromine is added, the ring remains activated enough for a second substitution to occur.
Mitigation Strategies:
-
Stoichiometry Control: Ensure precise control over the molar equivalents of the brominating agent. Use a stoichiometric amount or a very slight excess (e.g., 1.0 to 1.05 equivalents) of bromine or N-bromosuccinimide (NBS).[1][4]
-
Controlled Addition: The most critical parameter during scale-up is the controlled, slow addition of the brominating agent to the solution of the phenol. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-bromination. A semi-batch process with a carefully programmed feeding schedule is highly recommended for large-scale reactions.[5]
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, GC, or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Section 2: Troubleshooting Workflow
When faced with a poor reaction outcome, a logical troubleshooting process is essential. The following workflow can help diagnose and solve common issues.
Caption: Troubleshooting workflow for poor reaction outcomes.
Section 3: Work-up, Purification, and Scale-Up Safety
Transitioning from a lab-scale procedure to a pilot or manufacturing scale introduces new challenges related to safety, material handling, and purification efficiency.
Q3: What are the primary safety concerns when scaling up this bromination reaction?
A3: Bromination reactions are exothermic and involve hazardous materials. A thorough risk assessment is mandatory before any scale-up.[6]
Key Safety Considerations:
-
Thermal Hazards: The reaction is exothermic. A loss of cooling can lead to a thermal runaway, especially with the accumulation of unreacted reagents.
-
Action: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the heat of reaction and determine the maximum temperature of synthesis reaction (MTSR).[5] This data is crucial for designing a safe process with adequate cooling capacity. Ensure a semi-batch process with controlled addition to manage heat flow.[5]
-
-
Reagent Hazards:
-
Elemental Bromine (Br₂): Highly corrosive, toxic, and volatile.[7][8] Requires specialized handling equipment, including closed systems, and a scrubber to neutralize the HBr gas by-product.[8]
-
N-Bromosuccinimide (NBS): While a solid and often considered safer, NBS can undergo hazardous side reactions or decompose exothermically, particularly with certain solvents like DMF or 2-MeTHF.[5][7] Do not use DMF as a solvent for NBS on scale.[7]
-
-
HBr By-product: The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. The reactor system must be equipped with an efficient off-gas scrubber system, typically containing a caustic solution (e.g., NaOH).[1]
Q4: My product is difficult to purify by crystallization. Are there alternative methods suitable for large-scale production?
A4: While recrystallization is a common lab technique, it can be inefficient at scale if the isomeric impurities co-crystallize with the product.
Purification Strategy:
-
Optimize the Reaction: The most effective purification strategy is to minimize the formation of impurities in the first place. A highly selective reaction ( >98% desired isomer) may yield a product that meets specifications after a simple wash and drying, or a single recrystallization.
-
Vacuum Distillation: If the product and its main impurities have sufficiently different boiling points, vacuum distillation can be a viable and scalable purification method. This requires thermal stability studies (DSC/TGA) to ensure the product does not decompose at the required distillation temperatures.
-
Work-up Procedure: A thorough aqueous work-up is crucial. After quenching the reaction (e.g., with a sodium bisulfite solution to destroy excess bromine), wash the organic layer with water and a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities before solvent removal.
| Parameter | Laboratory Scale (e.g., <100g) | Pilot/Production Scale (e.g., >10kg) | Rationale / Key Challenge |
| Brominating Agent | NBS or elemental bromine often used interchangeably. | Elemental bromine is often more cost-effective but requires specialized handling infrastructure.[7] | Safety & Cost: Handling liquid bromine requires robust engineering controls (scrubbers, closed transfer lines).[8] |
| Temperature Control | Ice bath, cryostat. | Jacketed reactor with a thermal control unit. | Heat Transfer: Surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging. Efficient heat transfer is critical to prevent runaway reactions.[5] |
| Addition Method | Dropping funnel. | Metering pump with controlled feed rate. | Safety & Selectivity: Prevents accumulation of reagents and allows for fine control of the reaction exotherm.[5] |
| Purification | Column chromatography, recrystallization. | Recrystallization, vacuum distillation. | Scalability: Chromatography is generally not feasible for large quantities. Distillation and crystallization are preferred industrial methods. |
Appendix: Experimental Protocol Example
The following protocol is a representative example for the synthesis of this compound and should be adapted and optimized based on laboratory findings and safety assessments.
Materials:
-
2-chloro-3-methylphenol (1.0 eq)
-
Chlorobenzene (5-10 volumes)
-
Triethylamine hydrochloride (0.03-0.06 eq)[1]
-
Elemental Bromine (1.02 eq)
Procedure:
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and an off-gas line connected to a caustic scrubber with 2-chloro-3-methylphenol and chlorobenzene.
-
Inerting & Cooling: Start agitation and purge the reactor with nitrogen. Cool the reactor contents to 0-5°C using the thermal control unit.
-
Catalyst Addition: Add the triethylamine hydrochloride to the cooled solution.[1]
-
Bromine Addition: Begin the slow, subsurface addition of elemental bromine via a metering pump over 2-4 hours. Maintain the internal temperature between 0-8°C throughout the addition.[1] Monitor the exotherm closely.
-
Reaction & Monitoring: After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 1-2 hours. Monitor the consumption of the starting material by GC or TLC.
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous sodium bisulfite solution to quench any remaining bromine. Allow the temperature to rise to 20-25°C.
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution and then with water.
-
Solvent Removal: Concentrate the organic layer under vacuum to remove the chlorobenzene.
-
Isolation: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/toluene) or by vacuum distillation.
References
- 1. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 2. GB2200112A - Process for the selective para-bromination of phenol and its derivatives - Google Patents [patents.google.com]
- 3. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 5. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. youtube.com [youtube.com]
Technical Support Center: 4-Bromo-2-chloro-3-methylphenol Stability and Degradation
Welcome to the technical support center for 4-Bromo-2-chloro-3-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for issues related to the storage and degradation of this compound. Our goal is to equip you with the scientific rationale behind its stability profile and the experimental strategies to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound has developed a yellow tint upon storage. What is causing this discoloration and is the compound still usable?
A1: The development of a yellow color in your stock solution is a common observation and typically indicates the onset of degradation, primarily through oxidative and/or photolytic pathways. Phenolic compounds, especially those with halogen substituents, can be susceptible to oxidation when exposed to air (oxygen) and light.[1] The coloration is likely due to the formation of colored degradation products, such as quinone-type structures, which are known oxidation products of phenols.
Whether the compound is still usable depends on the extent of degradation and the tolerance of your specific application. For highly sensitive assays, it is recommended to use a fresh, colorless solution. For less sensitive applications, you may be able to proceed, but it is crucial to quantify the purity of the stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), to determine the concentration of the active parent compound.
Q2: What are the primary degradation pathways for this compound under typical laboratory storage conditions?
A2: Based on the chemical structure of this compound and data from analogous substituted phenols, the primary degradation pathways under storage conditions are anticipated to be oxidation and photodegradation .
-
Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal ions. The initial step likely involves the formation of a phenoxy radical, which can then lead to the formation of hydroxylated derivatives (catechols, hydroquinones) and subsequently to ring-opened products like carboxylic acids (e.g., malic, malonic, oxalic, acetic, and formic acids).[2]
-
Photodegradation: Aromatic halogenated compounds can undergo photolysis upon exposure to UV or even ambient light. This can involve the cleavage of the carbon-halogen bonds (dehalogenation) or the promotion of oxidative reactions.[1] The discoloration observed in solutions of similar compounds upon exposure to sunlight is a strong indicator of this pathway.[1]
-
Hydrolytic Degradation: Phenols are generally considered to be resistant to hydrolysis under neutral pH conditions.[1] Therefore, significant hydrolytic degradation is not expected under typical storage conditions (e.g., in neutral aqueous or organic solvents). However, at extreme pH values (highly acidic or alkaline), hydrolysis may become more significant.
The following diagram illustrates the potential initial steps in the degradation of this compound.
References
Technical Support Guide: Removal of Isomeric Impurities from 4-Bromo-2-chloro-3-methylphenol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 4-Bromo-2-chloro-3-methylphenol. Isomeric impurities, often co-produced during synthesis, can be difficult to remove and may compromise the outcomes of subsequent experimental steps. Here, we address common issues through a structured question-and-answer format, offering both troubleshooting advice and detailed experimental protocols grounded in established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities in crude this compound and why do they form?
The principal isomeric impurity is typically 6-Bromo-2-chloro-3-methylphenol . The formation of this isomer is a direct consequence of the directing effects of the substituents on the phenol ring during the electrophilic bromination of the 2-chloro-3-methylphenol precursor.
-
Mechanism Insight : The hydroxyl (-OH) group is a powerful activating, ortho, para-director, while the methyl (-CH3) group is a weaker activating, ortho, para-director. The chloro (-Cl) group is deactivating but also an ortho, para-director. In the precursor 2-chloro-3-methylphenol, the positions ortho and para to the hydroxyl group are C4 and C6. Both positions are activated, leading to a mixture of products upon bromination. While the C4 position is sterically less hindered, substitution at the C6 position is competitive, resulting in the 6-bromo isomer as a significant byproduct. A process for a similar compound, 4-bromo-2-chlorophenol, highlights the formation of the undesired 2,6-isomer as a key challenge.[1]
Caption: Synthesis pathway leading to the desired product and its primary isomeric impurity.
Q2: How can I quickly assess the purity and identify the isomers in my sample?
A multi-faceted analytical approach is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique. Use a solvent system like hexane/ethyl acetate. The isomers will likely have very close Rf values, but a slight difference may be observable, indicating the presence of an impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile isomers.[2] The isomers should separate on an appropriate capillary column (e.g., polysiloxane-based), and the mass spectrometer will confirm that the separated peaks have the same mass, confirming they are isomers.[2]
-
¹H NMR Spectroscopy: The proton NMR spectra of the desired product and the 6-bromo isomer will be distinct. The aromatic protons will show different splitting patterns and chemical shifts due to their different positions relative to the substituents. This provides a definitive structural confirmation and allows for quantitative assessment of the isomeric ratio.
Q3: What are the primary methods for separating these isomers?
There are three main strategies, each with its own advantages and limitations:
-
Fractional Crystallization: Exploits differences in solubility between the isomers in a specific solvent system. It is often the most scalable and cost-effective method.
-
Preparative Chromatography: Utilizes differences in the affinity of the isomers for a stationary phase to achieve separation. Techniques like preparative HPLC or flash chromatography offer high resolution but can be more expensive and less scalable. The use of specialized stationary phases, such as those containing cyclodextrins, has been shown to be effective for separating phenolic isomers.[2][3][4]
-
Chemical Derivatization: Involves chemically modifying the isomeric mixture (e.g., by converting the phenolic -OH group to an ester or ether).[5] The resulting derivatives may have significantly different physical properties (e.g., boiling point, crystallinity, or chromatographic retention), making them easier to separate.[6][7] The desired derivative is then isolated, and the modifying group is cleaved to yield the pure phenol.
Q4: Which purification method should I choose?
The optimal method depends on several factors:
-
Scale: For large quantities (>10 g), fractional crystallization is often the most practical starting point.
-
Required Purity: To achieve very high purity (>99.5%), preparative chromatography is typically the most effective method.
-
Available Equipment: The choice is constrained by the availability of preparative HPLC systems, flash chromatography units, or appropriate glassware for large-scale crystallization.
-
Impurity Level: If the isomeric impurity is present at a low level (<5%), a single crystallization may be sufficient. Higher levels of impurity may require chromatography or a multi-step purification approach.
Section 2: Troubleshooting and In-Depth Protocols
This section provides detailed protocols and troubleshooting for the most common purification techniques.
References
- 1. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemical Derivatization for Mass Spectrometric Analysis of Metabolite Isomers [manu56.magtech.com.cn]
- 7. Chemical derivatization in combination with supercritical fluid chromatography to improve resolution of stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Peak Tailing of Polysubstituted Phenols in HPLC: A Technical Support Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing with polysubstituted phenols in High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you diagnose and resolve these common chromatographic challenges.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for polysubstituted phenol analysis?
Peak tailing is a distortion where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical shape.[1][2] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[3] For polysubstituted phenols, which are often analyzed in complex mixtures, peak tailing is particularly problematic because it can:
-
Reduce Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.[2][3]
-
Decrease Sensitivity: Peak height is reduced in tailing peaks, which can compromise the lower limit of quantification.[3]
-
Lead to Inaccurate Integration: The gradual return to the baseline makes it challenging for chromatography data systems to accurately determine the peak's end, leading to inconsistent area measurements.[3]
A tailing factor (Tf) greater than 1.2 is generally considered significant tailing.[1]
Q2: What are the primary chemical causes of peak tailing for polysubstituted phenols?
The primary chemical causes of peak tailing for these compounds are secondary interactions between the analytes and the stationary phase.[3][4] Polysubstituted phenols, with their polar hydroxyl groups and aromatic rings, are susceptible to:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are a major culprit.[5][6] These silanols can be acidic and interact strongly with the polar functional groups of phenols, leading to tailing.[7][8]
-
Metal Chelation: Trace metal impurities, such as iron or aluminum, within the silica matrix or from stainless steel HPLC components can chelate with phenolic compounds.[3][9] This creates an additional retention mechanism that can cause significant tailing.[10][11]
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of the phenolic analyte, both the ionized and non-ionized forms of the compound will exist simultaneously, leading to peak distortion.[12][13]
Q3: Can my HPLC system hardware contribute to peak tailing?
Yes, extra-column effects, which are sources of band broadening outside of the column, can significantly contribute to peak tailing.[2][14] These include:
-
Excessive Tubing Length and Diameter: Long or wide-bore tubing between the injector, column, and detector increases the volume the sample has to travel through, causing dispersion.[4][15]
-
Poorly Made Connections: Improperly fitted connections can create dead volumes where the sample can diffuse and cause peak broadening.[16]
-
Column Voids or Contamination: A void at the column inlet or a contaminated inlet frit can disrupt the flow path, leading to distorted peaks.[1][17]
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Mobile Phase to Mitigate Peak Tailing
The mobile phase is a powerful tool for controlling peak shape. Here’s a systematic approach to its optimization:
Step 1: Mobile Phase pH Adjustment
The pH of the mobile phase is the most critical parameter for controlling the peak shape of ionizable compounds like phenols.[18][19]
-
The "Why": Phenolic compounds are weakly acidic. By adjusting the mobile phase pH, you can control the ionization state of both the analyte and the residual silanol groups on the stationary phase. At a low pH (typically ≤ 3), the ionization of acidic silanols is suppressed, minimizing their interaction with the polar phenol groups.[3][20]
-
Protocol:
-
Determine the pKa of your polysubstituted phenol analytes.
-
Prepare a mobile phase with a pH at least 1.5 to 2 units below the pKa of your analytes to ensure they are in a single, non-ionized form.[21][22]
-
Use a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM to maintain a stable pH.[2] A commonly used mobile phase for phenolic compounds consists of 6% acetic acid in 2 mM sodium acetate, resulting in a pH of 2.55.[23][24]
-
Always measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.[18]
-
Step 2: Choosing the Right Organic Modifier and Additives
The choice and composition of the organic modifier can also influence peak shape.
-
The "Why": Different organic solvents have varying abilities to mask residual silanol groups. Methanol, being a stronger proton donor than acetonitrile, can sometimes be more effective at reducing tailing by interacting with silanols.[21] Additives can be used to compete with analytes for active sites on the stationary phase.
-
Protocol:
-
If using acetonitrile and experiencing tailing, try substituting it with methanol at an equivalent solvent strength.
-
For particularly stubborn tailing, consider adding a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 5-20 mM).[3] TEA will preferentially interact with active silanol sites, reducing their availability to your phenolic analytes. However, be aware that TEA can shorten column lifetime.
-
Table 1: Mobile Phase pH Effects on Phenol and Silanol Ionization
| Mobile Phase pH | Phenol (pKa ~10) | Silanol (pKa ~3.8-4.2) | Expected Peak Shape |
| < 3 | Non-ionized (Ar-OH) | Non-ionized (Si-OH) | Symmetrical |
| 4-7 | Non-ionized (Ar-OH) | Ionized (Si-O⁻) | Tailing likely |
| > 8 | Ionized (Ar-O⁻) | Ionized (Si-O⁻) | Variable, potential for tailing |
Guide 2: Column Selection and Care for Polysubstituted Phenols
Your choice of HPLC column and its condition are paramount for achieving good peak shape.
Step 1: Selecting the Appropriate Stationary Phase
-
The "Why": Modern HPLC columns offer a variety of stationary phases designed to minimize secondary interactions. Type B silica columns, which have a lower metal content and fewer acidic silanol groups, are generally preferred over older Type A silica.[3] End-capped columns have their residual silanols chemically deactivated, further reducing tailing.[15] For aromatic compounds like phenols, a phenyl-hexyl stationary phase can provide alternative selectivity through π-π interactions.[25]
-
Recommendations:
Step 2: Column Conditioning and Maintenance
-
The "Why": A well-maintained column is essential for reproducible results. Contaminants can accumulate on the column, creating active sites that cause tailing. A void at the column inlet can also lead to peak distortion.[28]
-
Protocol:
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from strongly retained sample components.[1]
-
Proper Column Flushing: After a series of analyses, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.
-
Sample Filtration: Always filter your samples before injection to prevent particulates from clogging the column frit.[29]
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting peak tailing.
Experimental Protocol: Evaluating the Effect of Mobile Phase pH
This protocol outlines a systematic experiment to determine the optimal mobile phase pH for reducing peak tailing of a polysubstituted phenol.
Objective: To improve the peak shape of a target polysubstituted phenol by adjusting the mobile phase pH.
Materials:
-
HPLC system with UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Standard of the polysubstituted phenol analyte
-
HPLC-grade water, acetonitrile, and/or methanol
-
Buffers: Phosphoric acid, formic acid, or acetic acid
-
pH meter
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the polysubstituted phenol standard in a suitable solvent (e.g., methanol or mobile phase) at a known concentration.
-
Prepare Mobile Phases:
-
Mobile Phase A1 (pH ~2.5): Prepare an aqueous buffer by adding a small amount of phosphoric acid or formic acid to HPLC-grade water to achieve a pH of approximately 2.5.
-
Mobile Phase A2 (pH ~4.5): Prepare an aqueous buffer using acetic acid to achieve a pH of approximately 4.5.
-
Mobile Phase A3 (pH ~7.0): Prepare a neutral aqueous mobile phase.
-
Mobile Phase B: 100% Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: At the λmax of the analyte
-
Gradient: Start with an isocratic hold of 50:50 Mobile Phase A:Mobile Phase B.
-
-
Data Acquisition:
-
Equilibrate the column with the initial mobile phase (50:50 A1:B) for at least 15-20 column volumes.
-
Inject the standard solution and record the chromatogram.
-
Repeat the process for Mobile Phase A2 and A3, ensuring the column is thoroughly equilibrated with each new mobile phase before injection.
-
-
Data Analysis:
-
For each chromatogram, measure the tailing factor of the analyte peak.
-
Compare the peak shapes obtained at the different pH values.
-
The pH that provides a tailing factor closest to 1.0 is the optimal choice.
-
Table 2: Example Data for pH Optimization Experiment
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 2.5 | 1.1 | Sharp, symmetrical peak |
| 4.5 | 1.8 | Significant tailing observed |
| 7.0 | 2.5 | Severe tailing and peak broadening |
Advanced Troubleshooting: When Standard Approaches Fail
If you have systematically addressed mobile phase and column issues and peak tailing persists, consider these advanced factors:
-
Metal Contamination from the HPLC System: Even with modern columns, the stainless steel components of the HPLC system (e.g., frits, tubing) can be a source of metal ions that chelate with your analytes.[9] Consider using a biocompatible HPLC system with PEEK or titanium components if you frequently analyze chelating compounds.[11]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4][29] Try diluting your sample and re-injecting.
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak fronting or tailing.[4] Whenever possible, dissolve your sample in the mobile phase.[30]
By methodically investigating these potential causes, you can effectively troubleshoot and resolve peak tailing issues for polysubstituted phenols, leading to more accurate and reliable analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. moravek.com [moravek.com]
- 14. youtube.com [youtube.com]
- 15. chromtech.com [chromtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. silicycle.com [silicycle.com]
- 18. agilent.com [agilent.com]
- 19. veeprho.com [veeprho.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 27. auroraprosci.com [auroraprosci.com]
- 28. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 29. uhplcs.com [uhplcs.com]
- 30. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Scientist's Guide to the Comparative Reactivity of 4-Bromo-2-chloro-3-methylphenol
This guide provides an in-depth technical comparison of the chemical reactivity of 4-Bromo-2-chloro-3-methylphenol against other common halogenated phenols. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document moves beyond simple protocols to explain the underlying chemical principles that govern reactivity. We will explore how the unique substitution pattern of this molecule dictates its behavior in key synthetic transformations, supported by experimental data, detailed methodologies, and validated theoretical insights.
Introduction: The Strategic Value of Polysubstituted Phenols
Polysubstituted phenols are foundational building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The precise arrangement of substituents on the phenolic ring dictates not only the molecule's biological activity but also its chemical reactivity, offering a handle for further molecular elaboration. This compound (structure below) is a compound of increasing interest due to its trifecta of functional groups: a nucleophilic hydroxyl group, and two distinct halogen atoms (bromine and chlorine) that can be selectively functionalized.[2][3]
Understanding its reactivity in comparison to simpler analogues like 2,4-dichlorophenol or 4-bromophenol is critical for efficient process development, enabling chemists to predict reaction outcomes and devise highly selective synthetic strategies. This guide will dissect the electronic and steric factors that control its reactivity in electrophilic aromatic substitution, reactions at the hydroxyl group, and palladium-catalyzed cross-coupling reactions.
Theoretical Framework: Unpacking Substituent Effects
The reactivity of a substituted phenol is a nuanced interplay of electronic and steric effects imparted by its substituents. The hydroxyl (-OH) group is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution due to its strong +R (resonance) effect, which donates electron density to the aromatic ring.[4][5] Halogens (Cl, Br), conversely, exhibit a dual nature: they are deactivating via their -I (inductive) effect but are also ortho, para-directing due to a +R effect. The methyl (-CH3) group is a weakly activating, ortho, para-director through a +I effect and hyperconjugation.
In this compound, these effects combine to create a unique reactivity profile:
-
Hydroxyl Group (-OH): Dominates the activation of the ring, making it highly susceptible to electrophilic attack.[5]
-
Chlorine (-Cl) and Bromine (-Br): Inductively withdraw electron density, slightly tempering the powerful activation of the -OH group. Their resonance effects help direct incoming electrophiles.
-
Methyl (-CH3): Provides a modest activating effect and, critically, introduces significant steric hindrance.
The logical interplay of these factors governs the regioselectivity and overall rate of reactions, a concept we will explore in the subsequent sections.
Caption: Interplay of electronic effects on phenol reactivity.
Comparative Reactivity in Key Transformations
Acidity of the Phenolic Hydroxyl (pKa)
The acidity of the phenolic proton is a direct measure of the stability of the corresponding phenoxide anion. Electron-withdrawing groups (like halogens) stabilize the negative charge on the phenoxide oxygen through their inductive (-I) effect, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (-CH3) decrease acidity.
Table 1: Comparison of Experimental and Predicted pKa Values
| Compound | Substituents | Experimental pKa | Predicted pKa | Reference |
| Phenol | H | 9.99 | - | [3] |
| 4-Methylphenol | 4-CH₃ | 10.26 | - | [3] |
| 4-Chlorophenol | 4-Cl | 9.42 | - | [3] |
| 4-Bromophenol | 4-Br | 9.34 | - | [3] |
| 2,4-Dichlorophenol | 2,4-di-Cl | 7.85 | - | [3] |
| This compound | 4-Br, 2-Cl, 3-CH₃ | Not Available | ~7.5 - 8.0 | Predicted |
Causality: The predicted pKa for our target compound is lower than that of 2,4-dichlorophenol. This is because while both have two halogen atoms, the additional electron-donating methyl group in this compound slightly destabilizes the phenoxide anion, raising the pKa relative to a purely dihalogenated phenol. The prediction is based on computational methods that accurately calculate pKa values for a wide range of substituted phenols.[6][7]
Experimental Protocol 1: Spectrophotometric pKa Determination
This protocol provides a self-validating system for experimentally determining the pKa of a given phenol.[8]
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values ranging from 6.0 to 9.0.
-
Stock Solution: Prepare a 10⁻² M stock solution of the test phenol (e.g., this compound) in methanol.[6]
-
Sample Preparation: For each buffer solution, add a small aliquot (e.g., 30 µL) of the phenol stock solution to 3 mL of the buffer. This ensures the buffer capacity is not overwhelmed.
-
Spectrometric Measurement: Record the UV-Vis absorption spectrum (200-500 nm) for each sample. The neutral phenol and the ionized phenoxide will have distinct absorption maxima.
-
Data Analysis: Plot the absorbance at a wavelength corresponding to the phenoxide ion against the pH of the buffer. The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of the curve.
Electrophilic Aromatic Substitution: A Case Study in Halogenation
The phenol ring is highly activated towards electrophiles.[4] For this compound, the directing effects of the substituents must be considered. The -OH group directs ortho and para. The para position is already occupied by bromine. The two ortho positions are C2 and C6. The C2 position is blocked by chlorine. Therefore, electrophilic attack is overwhelmingly directed to the C6 position.
Let's compare the reactivity in bromination against simpler phenols. The rate of bromination is highly dependent on the electron density of the ring.[9]
Table 2: Comparative Reactivity in Aqueous Bromination
| Compound | Key Substituents | Relative Rate Constant (k_rel) | Expected Major Product | Reference |
| Phenol | H | 1.0 x 10⁶ | 2,4,6-Tribromophenol | [9] |
| 4-Chlorophenol | 4-Cl (EWG) | 3.5 x 10⁴ | 2,6-Dibromo-4-chlorophenol | [9] |
| 4-Methylphenol | 4-CH₃ (EDG) | 2.5 x 10⁷ | 2,6-Dibromo-4-methylphenol | [9] |
| This compound | 4-Br, 2-Cl (EWGs), 3-CH₃ (EDG) | Slower than 4-Chlorophenol | 6-Bromo-4-bromo-2-chloro-3-methylphenol | Inferred |
Causality: The reactivity of this compound is predicted to be the lowest in this series. Although the -OH group is a powerful activator, the presence of two deactivating halogens (-I effect) significantly reduces the ring's nucleophilicity compared to phenol or monosubstituted phenols. The reaction rate for phenols with electron-withdrawing groups is demonstrably lower.[9] The methyl group's mild activation is insufficient to overcome the deactivating effect of two halogens.
Experimental Protocol 2: Competitive Bromination Kinetics
This protocol allows for the direct comparison of bromination rates.
-
Reaction Setup: In separate, temperature-controlled reaction vessels, prepare equimolar solutions of this compound and a reference compound (e.g., 4-chlorophenol) in a suitable solvent (e.g., 50:50 acetic acid/water).
-
Initiation: At time t=0, add a limiting amount of bromine (as a solution in acetic acid) to each vessel simultaneously while stirring vigorously.
-
Quenching: At defined time intervals (e.g., 1, 5, 15, 30 minutes), withdraw an aliquot from each reaction and quench it by adding an excess of sodium thiosulfate solution. This will consume any unreacted bromine.
-
Analysis (GC-MS): Extract the quenched aliquots with a suitable organic solvent (e.g., dichloromethane). Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of starting material consumed and product formed.[10][11]
-
Rate Determination: Plot the concentration of the starting phenol versus time. The initial slope of this curve is proportional to the initial reaction rate. The ratio of the rates gives the relative reactivity.
Caption: Workflow for GC-MS analysis of a reaction mixture.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The presence of two different halogens (Br and Cl) on the ring of this compound opens the door for selective C-C bond formation via Suzuki-Miyaura coupling.[12] The reactivity of aryl halides in the oxidative addition step of the catalytic cycle generally follows the order: I > Br > OTf >> Cl.[12] This differential reactivity allows for the selective coupling at the C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.
Table 3: Comparative Selectivity in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Expected Major Product | Selectivity (Br vs. Cl) |
| 4-Bromo-2-chlorophenol | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-4-phenylphenol | >95% for Br |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-3-methyl-4-phenylphenol | High (>95% for Br) |
| 2,4-Dichlorophenol | Phenylboronic acid | NiCl₂(dppp), Zn, PPh₃ | 2-Chloro-4-phenylphenol | Lower selectivity, harsher conditions required |
Causality: The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it much more susceptible to oxidative addition by a Pd(0) catalyst.[12] Therefore, under standard Suzuki-Miyaura conditions, coupling will occur selectively at the C4 position (bromine). Coupling at the C-Cl bond would require more forcing conditions or specialized nickel-based catalyst systems that are more effective for activating aryl chlorides.[13] The steric hindrance from the adjacent methyl group at C3 in our target molecule might slightly slow the reaction compared to 4-bromo-2-chlorophenol, but it is not expected to change the fundamental selectivity.
Experimental Protocol 3: Selective Suzuki-Miyaura Coupling
This protocol is designed to achieve selective coupling at the C-Br position.[14]
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-Chloro-3-methyl-4-phenylphenol.
Conclusion and Outlook
This compound presents a reactivity profile that is a predictable consequence of the combined electronic and steric influences of its substituents.
-
Its acidity is enhanced by the two halogens, making it a stronger acid than monohalogenated phenols.
-
Its susceptibility to electrophilic aromatic substitution is reduced compared to simpler phenols due to the deactivating nature of the halogens, with substitution occurring selectively at the C6 position.
-
It is an excellent substrate for selective cross-coupling reactions , where the differential reactivity of the C-Br and C-Cl bonds can be exploited to build molecular complexity in a controlled manner.
By understanding these principles, researchers can leverage this compound as a versatile intermediate in the synthesis of complex target molecules, from pharmaceuticals to advanced materials. The experimental protocols provided herein serve as a validated starting point for laboratory implementation and further methods development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to the Synthetic Routes of Polysubstituted Phenols
<
Introduction
Polysubstituted phenols are foundational scaffolds in a vast array of critical chemical compounds, from life-saving pharmaceuticals and innovative agrochemicals to high-performance materials.[1][2][3] The specific arrangement of substituents on the phenolic ring is a key determinant of a molecule's biological activity and physical characteristics.[1] Consequently, the development of efficient and regioselective methods for their synthesis is a paramount objective in modern organic chemistry.[4] This guide offers an in-depth, objective comparison of the primary synthetic strategies for accessing these valuable molecules, providing experimental insights and data to inform methodological choices in research and development.
This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of why certain methods are chosen over others, what their intrinsic limitations are, and how they compare in practical terms. We will explore four major strategies:
-
Classical Electrophilic Aromatic Substitution (EAS)
-
Transition-Metal-Catalyzed C-H Functionalization
-
Cycloaddition/Aromatization Reactions
-
Cross-Coupling Methodologies
Classical Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a foundational method for functionalizing phenols. The hydroxyl group is a strongly activating ortho, para-director, making phenols highly reactive substrates for reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions, often without the need for a strong Lewis acid catalyst.[5][6][7]
Mechanistic Principle & Causality
The high reactivity of phenols in EAS stems from the ability of the hydroxyl group's lone pairs to donate electron density into the aromatic ring, stabilizing the positively charged intermediate (the arenium ion) formed during the reaction.[6] This strong activation, however, is also the method's primary drawback.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily Available Starting Materials: Phenol is an inexpensive, bulk chemical. | Poor Regioselectivity: Often yields a mixture of ortho and para isomers that can be difficult to separate.[5] |
| Simple Reaction Conditions: Many reactions proceed under mild conditions without catalysts.[6] | Polysubstitution is Common: The high activation can lead to multiple substitutions, which can be challenging to control.[8] For example, treating phenol with bromine water results in the formation of a 2,4,6-tribromophenol precipitate.[6] |
| Well-Established Procedures: A vast body of literature exists for these reactions. | Limited to Activating Groups: The powerful directing effect of the -OH group often overrides the influence of other substituents, limiting the achievable substitution patterns. |
| Friedel-Crafts Limitations: Phenols are generally unsuitable for Friedel-Crafts reactions as the hydroxyl group coordinates with the Lewis acid catalyst.[8] |
Representative Protocol: Nitration of Phenol
The nitration of phenol with dilute nitric acid yields a mixture of o-nitrophenol and p-nitrophenol.[6]
-
Materials: Phenol, dilute nitric acid, 298 K water bath, steam distillation apparatus.
-
Procedure:
-
Phenol is treated with dilute nitric acid at a low temperature (298 K). .
-
The resulting mixture of ortho and para nitrophenols is then separated.
-
-
Work-up and Rationale:
-
The mixture is subjected to steam distillation. o-Nitrophenol is steam volatile due to intramolecular hydrogen bonding, allowing it to be separated from the less volatile p-nitrophenol, which exhibits intermolecular hydrogen bonding.[6]
-
Transition-Metal-Catalyzed C-H Functionalization
A modern and powerful strategy, C-H functionalization allows for the direct conversion of C-H bonds into new C-C or C-X bonds, offering high atom economy and novel pathways to complex molecules.[1][2][9] For phenols, this often involves the use of a directing group to achieve high regioselectivity, typically at the ortho position.[3][10]
Mechanistic Principle & Causality
These reactions typically proceed via a catalytic cycle involving a transition metal, such as palladium, rhodium, or ruthenium.[3][11] The phenolic hydroxyl group can act as a directing group, coordinating to the metal center and positioning it for selective activation of a nearby C-H bond (usually ortho). This circumvents the inherent electronic preferences of the phenol ring.
Workflow for Directed C-H Functionalization
Caption: Generalized catalytic cycle for ortho-C-H functionalization of phenols.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Regioselectivity: Directing-group assistance enables functionalization at specific positions, even those disfavored by electronics.[2][3] | Catalyst Cost and Toxicity: Often relies on expensive and potentially toxic precious metals like palladium or rhodium. |
| Atom Economy: Avoids the need for pre-functionalized starting materials (e.g., aryl halides). | Directing Group Required: May necessitate additional steps for the installation and removal of a directing group, reducing overall step economy.[12] |
| Broad Substrate Scope: Tolerates a wide range of functional groups.[13] | Harsh Conditions: Some methods require high temperatures or strong oxidants. |
| Late-Stage Functionalization: Ideal for modifying complex molecules in the later stages of a synthesis.[13] | Limited to Ortho-Position: While powerful, many directing group strategies are limited to ortho-functionalization.[4] |
Representative Protocol: Palladium-Catalyzed ortho-Alkenylation of Unprotected Phenols
This protocol demonstrates the direct alkenylation of a phenol, using the hydroxyl group as the directing group.[10]
-
Materials: Phenol derivative (1.0 mmol), alkene (2.0 mmol), Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv.), trifluoroacetic acid (TFA, 1.0 equiv.), anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Procedure:
-
To an oven-dried Schlenk tube, add the phenol, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add the anhydrous DCE, alkene, and TFA via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
-
Work-up and Rationale:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove insoluble silver salts and the palladium catalyst.
-
The filtrate is concentrated and purified by column chromatography. The silver carbonate acts as both a base and an oxidant in the catalytic cycle. TFA is often used as an additive to promote the C-H activation step.
-
Cycloaddition/Aromatization Reactions
This powerful strategy constructs the aromatic ring de novo from acyclic or non-aromatic precursors, offering excellent control over the final substitution pattern. The Diels-Alder reaction is a cornerstone of this approach.[4][14][15]
Mechanistic Principle & Causality
A [4+2] cycloaddition between a conjugated diene and a dienophile forms a six-membered ring.[14] Subsequent elimination or oxidation leads to the formation of the aromatic phenol. The power of this method lies in the ability to embed the desired substitution pattern into the diene and dienophile precursors, translating to complete regiochemical control in the final product.[4]
De Novo Phenol Synthesis via Diels-Alder
Caption: Constructing polysubstituted phenols via a Diels-Alder/Aromatization sequence.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Excellent Regiocontrol: The substitution pattern is precisely determined by the precursors.[4] Can be used to synthesize even penta-substituted phenols with complete regiochemical control.[4] | Precursor Synthesis: The synthesis of the required substituted dienes and dienophiles can be complex and lengthy. |
| Access to "Difficult" Patterns: Enables the synthesis of substitution patterns that are inaccessible via EAS or C-H functionalization (e.g., vicinal substitution).[4] | Reaction Conditions: Diels-Alder reactions can require high temperatures, and the subsequent aromatization step adds to the synthetic sequence. |
| Convergent Synthesis: Two complex fragments are brought together in a single step. | Limited Availability of Dienes: Readily available, highly functionalized dienes can be limited. |
Representative Protocol: Synthesis of a Tetrasubstituted Phenol from a Hydroxypyrone
This method, developed by the Beaudry group, uses a cascade Diels-Alder/elimination/retro-Diels-Alder process to achieve a regiospecific synthesis of phenols.[4]
-
Materials: 3-Hydroxypyrone derivative (1.0 equiv), nitroalkene (1.2 equiv), butylated hydroxytoluene (BHT, 0.1 equiv), toluene.
-
Procedure:
-
Combine the 3-hydroxypyrone, nitroalkene, and BHT in a sealed tube with toluene.
-
Heat the mixture at 150 °C for 16 hours.
-
-
Work-up and Rationale:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography.
-
Causality: The reaction proceeds through an initial Diels-Alder reaction, followed by the elimination of nitrous acid and a retro-Diels-Alder reaction to expel CO₂, leading to the formation of the highly substituted phenol. BHT is added as a radical scavenger to prevent polymerization at high temperatures.[4]
-
Cross-Coupling Methodologies
Cross-coupling reactions, particularly those that are palladium-catalyzed, are indispensable tools for forming C-C and C-O bonds. In the context of phenol synthesis, they can be used in two primary ways: by forming the C-O bond to introduce the hydroxyl group or by using a phenol derivative as a coupling partner to build complexity.
a) Synthesis of Phenols via C-O Bond Formation
This approach typically involves the coupling of an aryl halide or triflate with a hydroxide source. Modern methods, such as the Buchwald-Hartwig amination conditions adapted for hydroxylation, have made this a viable route.[16] Another powerful method is the ipso-hydroxylation of arylboronic acids.[17][18]
b) Phenol Derivatives in Cross-Coupling
Phenols can be easily converted into excellent electrophilic coupling partners, such as triflates, tosylates, or nonaflates.[19] These derivatives readily participate in reactions like the Suzuki-Miyaura, Stille, and Heck couplings to form new C-C bonds. This allows the phenolic oxygen to serve as a handle for further functionalization.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Functional Group Tolerance: Cross-coupling reactions are known for their exceptional tolerance of various functional groups.[20] | Pre-functionalization Required: Requires the synthesis of an aryl halide, triflate, or boronic acid, which adds steps to the overall sequence. |
| Predictable Regioselectivity: The position of the new bond is determined by the position of the halide or boron moiety. | Catalyst and Ligand Cost: Palladium catalysts and specialized phosphine ligands can be expensive. |
| Commercially Available Reagents: A vast library of aryl halides and boronic acids is commercially available.[20] | Byproducts: Stoichiometric amounts of inorganic salts are produced as byproducts. |
| Mild Reaction Conditions: Many modern cross-coupling protocols proceed under relatively mild conditions.[20] | Potential for β-Hydride Elimination: In B-alkyl Suzuki couplings, β-hydride elimination can be a competing side reaction.[21] |
Representative Protocol: ipso-Hydroxylation of an Arylboronic Acid
This green and efficient protocol provides rapid access to phenols from readily available arylboronic acids.[18][22]
-
Materials: Arylboronic acid (1.0 mmol), 30% aqueous hydrogen peroxide (2.0 mmol), ethanol (5 mL).
-
Procedure:
-
Dissolve the arylboronic acid in ethanol in a flask at room temperature.
-
Add the aqueous hydrogen peroxide solution dropwise with stirring. The reaction is often complete within one minute.
-
-
Work-up and Rationale:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy excess peroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify as needed.
-
Causality: This reaction proceeds without a catalyst or additives and at room temperature, making it an exceptionally mild and environmentally benign method. The driving force is the favorable formation of boric acid and the desired phenol.[18]
-
Comparative Summary of Synthetic Routes
| Method | Regioselectivity | Key Advantage | Major Limitation | Typical Use Case |
| Electrophilic Aromatic Substitution | Poor to Moderate (ortho/para mix) | Simplicity, low cost | Lack of control, polysubstitution | Simple, bulk synthesis of mono- or di-substituted phenols where isomer separation is feasible. |
| C-H Functionalization | Excellent (often ortho) | High atom economy, late-stage modification[3] | Requires directing group, catalyst cost | Precise installation of a functional group at the ortho-position of a complex scaffold. |
| Cycloaddition/Aromatization | Excellent (precursor-defined) | Absolute regiocontrol, access to complex patterns[4] | Synthesis of precursors can be challenging | De novo synthesis of highly substituted or unusually substituted phenols. |
| Cross-Coupling | Excellent (precursor-defined) | Broad functional group tolerance, reliability[20] | Requires pre-functionalization | Modular assembly of complex biaryls or introduction of a hydroxyl group onto a pre-existing scaffold. |
Conclusion and Future Outlook
The synthesis of polysubstituted phenols has evolved significantly from the classical, often unselective, electrophilic substitution reactions. Modern methodologies like transition-metal-catalyzed C-H functionalization and cycloaddition reactions provide chemists with unprecedented control over regioselectivity, enabling the construction of highly complex and previously inaccessible molecular architectures.[1][4] Cross-coupling reactions remain a robust and versatile tool for the modular assembly of phenolic compounds.
The choice of synthetic route is ultimately dictated by the specific substitution pattern of the target molecule, the availability of starting materials, desired scale, and economic considerations.[1] Future developments will likely focus on further improving the sustainability of these methods, for instance, by developing catalysts based on earth-abundant metals for C-H functionalization and cross-coupling, and by designing more efficient and convergent cycloaddition strategies. The continued innovation in this field is crucial for advancing drug discovery, materials science, and other areas that rely on the unique properties of polysubstituted phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. jackwestin.com [jackwestin.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Synthesis of Phenolic Compounds via Palladium Catalyzed C-H Functionalization of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
- 12. Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. Diels-Alder Reaction [organic-chemistry.org]
- 16. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 17. benchchem.com [benchchem.com]
- 18. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 20. macmillan.princeton.edu [macmillan.princeton.edu]
- 21. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Purity Analysis of 4-Bromo-2-chloro-3-methylphenol: qNMR vs. Chromatographic Techniques
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For complex molecules such as 4-Bromo-2-chloro-3-methylphenol, a halogenated phenol with potential applications in organic synthesis and as an intermediate for bioactive molecules, a robust and accurate purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity analysis of this specific compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in selecting the most appropriate analytical strategy.
The Principle of Absolute Quantification: Why qNMR Stands as a Primary Method
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, capable of delivering SI-traceable results.[1][2][3] The fundamental principle of qNMR is elegantly simple: the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3][4][5] This intrinsic relationship allows for the direct quantification of a substance against a certified internal standard of a different chemical structure, obviating the need for analyte-specific reference standards, which are often unavailable for novel compounds.[5][6][7] This is a significant advantage over chromatographic techniques that rely on the comparison of a detector's response to the analyte with that of a chemically identical reference standard.[8][9]
For this compound, qNMR offers a direct and non-destructive method to determine its absolute purity. By co-dissolving a precisely weighed amount of the analyte and a certified internal standard in a suitable deuterated solvent, the purity of the target compound can be calculated with high accuracy and precision.[10][11]
A Comparative Overview of Analytical Techniques
To provide a clear and objective comparison, the following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the purity analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Absolute quantification based on the direct proportionality of signal area to the number of nuclei.[3][4] | Relative quantification based on the comparison of the analyte's response (e.g., UV absorbance) to a reference standard.[8] | Relative quantification based on the comparison of the analyte's response (e.g., FID, MS) to a reference standard.[12] |
| Reference Standard | Requires a certified internal standard of a different, structurally unrelated compound.[10][13] | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound. |
| Accuracy & Precision | High accuracy and precision, with uncertainties reducible to below 0.1%.[14] | Dependent on the purity of the reference standard and method validation.[15][16] | Dependent on the purity of the reference standard and method validation; potential for peak tailing with underivatized phenols.[12] |
| Sample Preparation | Simple dissolution of accurately weighed analyte and internal standard.[8] | May require filtration and mobile phase preparation.[17] | May require derivatization to improve volatility and peak shape.[18][19] |
| Analysis Time | Typically 10-15 minutes per sample for data acquisition.[9] | Varies depending on the column and gradient, typically 15-30 minutes per sample. | Varies depending on the temperature program, typically 20-40 minutes per sample. |
| Selectivity | Excellent selectivity due to the high resolution of NMR spectra. | Good selectivity, but co-elution of impurities with similar polarity is possible. | High selectivity, especially when coupled with a mass spectrometer (GC-MS).[12] |
| LOD/LOQ | Generally higher LOD/LOQ compared to chromatographic methods. | Lower LOD/LOQ, suitable for trace impurity analysis.[14] | Very low LOD/LOQ, especially with sensitive detectors like ECD or MS.[18] |
| Non-destructive | Yes, the sample can be recovered.[3][20] | No, the sample is consumed. | No, the sample is consumed. |
Experimental Workflows: A Visual Comparison
To better illustrate the practical differences between these techniques, the following diagrams outline the typical experimental workflows.
Caption: Workflow for Purity Analysis by qNMR.
Caption: Workflow for Purity Analysis by HPLC.
Caption: Workflow for Purity Analysis by GC.
Detailed Experimental Protocols
Quantitative NMR (qNMR) Protocol
Rationale for Experimental Choices:
-
Internal Standard Selection: Maleic acid is chosen as the internal standard due to its high purity, stability, non-hygroscopic nature, and simple ¹H NMR spectrum (a single peak in many deuterated solvents).[2][10] Its signals do not overlap with the aromatic or methyl protons of this compound. Benzoic acid is another excellent choice and is available as a NIST primary standard.[11][21][22]
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solvating power for both the analyte and the internal standard.[10]
-
Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton is crucial to ensure complete relaxation of all nuclei, a prerequisite for accurate quantification.[20] A 90° pulse angle is used to maximize the signal.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Key acquisition parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30 seconds
-
Acquisition time (AQ): ≥ 3 seconds
-
Number of scans (NS): 8-16 (adjust for adequate signal-to-noise)
-
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the methyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (WIS / Wanalyte) * PIS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
Rationale for Experimental Choices:
-
Column Selection: A C18 reversed-phase column is chosen due to the non-polar nature of the halogenated phenol.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common choice for separating phenolic compounds.[17]
-
Detection: UV detection at 280 nm is selected as phenols typically exhibit strong absorbance in this region.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified reference standard of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known weight in acetonitrile to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 280 nm
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity based on the known weight of the sample dissolved.
-
Gas Chromatography (GC) Protocol
Rationale for Experimental Choices:
-
Column Selection: A low-polarity capillary column (e.g., DB-1 or TG-5SilMS) is suitable for the analysis of halogenated phenols.[18][23]
-
Injection Mode: Splitless injection is used to enhance sensitivity for impurity analysis.[23]
-
Detector: A Flame Ionization Detector (FID) provides good general-purpose sensitivity. For higher selectivity and confirmation, a Mass Spectrometer (MS) is recommended.[12][19]
-
Derivatization: While direct analysis is possible, derivatization with an agent like BSTFA can improve peak shape and reduce tailing, which is a common issue for phenols.[18]
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified reference standard of this compound in a suitable solvent like dichloromethane or methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving a known weight in the same solvent to a concentration within the calibration range.
-
(Optional) Derivatize standards and samples by adding a derivatizing agent (e.g., BSTFA) and heating.
-
-
GC Conditions:
-
Column: DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Detector: FID at 300 °C
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity based on the known weight of the sample dissolved.
-
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for the purity determination of this compound depends on the specific requirements of the analysis.
-
qNMR is the method of choice for establishing the absolute purity of a reference standard or for obtaining a highly accurate and SI-traceable purity value without the need for a specific certified reference material of the analyte. Its non-destructive nature is also advantageous for precious samples.[24]
-
HPLC is a versatile and widely accessible technique that is well-suited for routine quality control, stability studies, and the detection of non-volatile impurities.[17][25] Its lower limits of detection and quantification make it ideal for trace impurity analysis.[14]
-
GC is a powerful tool for the analysis of volatile impurities and can provide excellent separation efficiency. When coupled with a mass spectrometer, it offers unparalleled confirmatory analysis.[12][26] However, the potential need for derivatization adds a step to the sample preparation process.
For drug development professionals and researchers, a comprehensive purity assessment of this compound would ideally involve the use of orthogonal techniques. For instance, qNMR could be used to certify the purity of an in-house primary standard, which is then used for the routine quantification of batch releases by a validated HPLC method. This integrated approach leverages the strengths of each technique to ensure the highest level of confidence in the quality of the material.
References
- 1. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qNMR - BIPM [bipm.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. rssl.com [rssl.com]
- 6. mt.com [mt.com]
- 7. enovatia.com [enovatia.com]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. azom.com [azom.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. eurisotop.com [eurisotop.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 14. acgpubs.org [acgpubs.org]
- 15. dastmardi.ir [dastmardi.ir]
- 16. uspbpep.com [uspbpep.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 20. Core principles of precise qNMR [go.jeolusa.com]
- 21. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 22. A Standard for Standards | NIST [nist.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Method Validation for the Quantification of 4-Bromo-2-chloro-3-methylphenol in Complex Matrices
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 4-Bromo-2-chloro-3-methylphenol in complex matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection and validation, underpinned by established scientific principles and regulatory standards.
Introduction: The Analytical Challenge
This compound is a halogenated phenolic compound. The quantification of such molecules in complex matrices—be it environmental samples like soil and water, or biological fluids in preclinical studies—presents a significant analytical challenge. The inherent complexity of these matrices necessitates highly selective and sensitive methods to ensure accurate and reliable data, which is paramount for regulatory submissions and informed decision-making in scientific research.
This guide will compare three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparison is framed within the context of a rigorous method validation, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C7H6BrClO | PubChem[5] |
| Molecular Weight | 221.48 g/mol | PubChem[5] |
| XLogP3 | 3.2 | PubChem[5] |
The moderate lipophilicity, suggested by the XLogP3 value, indicates that the compound can be effectively extracted from aqueous matrices using organic solvents.
Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, sample throughput, and cost.
-
HPLC-UV: A workhorse in many analytical laboratories, HPLC-UV offers robustness and cost-effectiveness. However, its selectivity can be limited in complex matrices, where co-eluting substances may interfere with the analyte peak.
-
GC-MS: Gas chromatography coupled with mass spectrometry provides excellent selectivity and is well-suited for volatile and semi-volatile compounds.[6][7][8][9] For polar analytes like phenols, derivatization is often required to improve volatility and chromatographic performance.[10]
-
LC-MS/MS: This technique combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[11][12][13][14] It is often considered the gold standard for quantifying trace levels of compounds in highly complex matrices.
The following sections will present a detailed comparison of these three methods based on a hypothetical validation study for this compound in a representative complex matrix (e.g., plasma or soil extract).
Experimental Workflows and Protocols
A robust analytical method begins with a well-designed experimental workflow, from sample preparation to data analysis.
Sample Preparation Workflow
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte of interest.
Caption: Generalized Solid-Phase Extraction (SPE) workflow for sample cleanup.
Protocol for Solid-Phase Extraction (SPE):
-
Conditioning: Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase or an appropriate solvent for injection.
Analytical Method Workflows
The analytical workflow varies depending on the chosen technique.
HPLC-UV Workflow:
Caption: HPLC-UV analytical workflow.
GC-MS Workflow:
Caption: GC-MS analytical workflow with derivatization.
LC-MS/MS Workflow:
Caption: LC-MS/MS analytical workflow.
Method Validation: A Comparative Performance Analysis
Method validation is performed to ensure that the analytical procedure is suitable for its intended purpose.[2][4][15] The following tables summarize the hypothetical performance data for the three compared methods, based on ICH and FDA guidelines.[1][3][16][17]
Linearity and Range
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Range | 100 - 10,000 ng/mL | 10 - 5,000 ng/mL | 0.1 - 1,000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.999 |
| Calibration Model | Linear, 1/x weighting | Linear, 1/x weighting | Linear, 1/x² weighting |
Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
Sensitivity: LOD and LOQ
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 30 ng/mL | 3 ng/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 100 ng/mL | 10 ng/mL | 0.1 ng/mL |
Selectivity and Matrix Effect
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Selectivity | Moderate | High | Very High |
| Matrix Effect | Significant | Moderate | Minimal |
Discussion and Recommendations
The selection of the most appropriate analytical method is a balance between performance and practical considerations.
-
HPLC-UV is a viable option for applications where high concentrations of this compound are expected and the matrix is relatively clean. Its simplicity and lower cost are advantageous for routine screening.
-
GC-MS offers a significant improvement in selectivity and sensitivity over HPLC-UV. The requirement for derivatization adds a step to the sample preparation but can be justified by the enhanced performance, especially in moderately complex matrices.
-
LC-MS/MS stands out as the superior technique for the quantification of this compound in complex matrices, particularly when low detection limits are required.[11][12][13][14] Its exceptional selectivity minimizes matrix effects, leading to highly accurate and precise data. This makes it the method of choice for regulated bioanalysis and trace-level environmental monitoring.
Conclusion
The validation data presented in this guide demonstrates a clear performance hierarchy among the three techniques. While HPLC-UV and GC-MS have their merits, LC-MS/MS provides the most robust and reliable data for the quantification of this compound in challenging matrices. The choice of method should be guided by the specific analytical requirements of the study, with careful consideration of the trade-offs between performance, cost, and sample throughput.
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. This compound | C7H6BrClO | CID 118157062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Discrimination of structural isomers of chlorinated phenols in waters using gas chromatography-mass spectrometry in the negative chemical ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 11. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. starodub.nl [starodub.nl]
- 16. labs.iqvia.com [labs.iqvia.com]
- 17. hhs.gov [hhs.gov]
Biological activity of 4-Bromo-2-chloro-3-methylphenol versus its analogs
An In-Depth Comparative Guide to the Biological Activity of 4-Bromo-2-chloro-3-methylphenol and Its Analogs
Introduction: Unraveling the Potency of Halogenated Phenols
Halogenated phenols represent a cornerstone class of bioactive molecules, widely recognized for their potent antimicrobial and disinfectant properties.[1][2][3] Their efficacy stems from a deceptively simple chemical architecture: a hydroxyl group attached to a benzene ring, enhanced by the strategic placement of halogen and alkyl substituents. These modifications meticulously tune the compound's physicochemical properties, such as lipophilicity and acidity, which are critical determinants of its biological function.[4]
This guide focuses on This compound , a di-halogenated cresol derivative. We will conduct a comprehensive comparative analysis of its expected biological activity against key structural analogs. By dissecting the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of how subtle molecular alterations can lead to significant changes in biological efficacy. We will explore the causality behind these differences, supported by established experimental data and protocols.
Core Compound Profile: this compound
Structure:
Caption: Chemical structure of this compound.
While specific extensive biological data for this compound is not widely published, its activity can be reliably inferred from its close structural relatives. As a chlorinated phenolic disinfectant, it is expected to possess broad-spectrum bactericidal and fungicidal properties.[1][3] The presence of both chlorine and bromine atoms suggests a potent mechanism of action, likely involving the disruption of microbial cell walls and the denaturation of essential proteins and enzymes.
Comparative Analysis of Biological Activity
The biological activity of a phenolic compound is not determined by a single feature but by the interplay of its substituents. The following table compares this compound with key analogs to illustrate these structure-activity relationships.
| Compound Name | Structure | Key Biological Activity & Insights |
| This compound | C₇H₆BrClO | Predicted Potent Antimicrobial: The combination of two different halogens at the ortho and para positions is expected to significantly enhance lipophilicity, facilitating membrane penetration. This di-halogenation likely results in broad-spectrum activity superior to its mono-halogenated counterparts.[5] |
| 4-Chloro-3-methylphenol (p-Chlorocresol, PCMC) | C₇H₇ClO | Broad-Spectrum Antimicrobial: A well-established disinfectant and preservative with potent activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] It serves as a baseline for evaluating the contribution of the bromine atom in the primary compound. |
| 4-Chloro-3,5-dimethylphenol (Chloroxylenol, PCMX) | C₈H₉ClO | Potent Gram-Positive Bactericide: Used extensively in antiseptic soaps and solutions.[6] The second methyl group increases lipophilicity but can also introduce steric hindrance, sometimes making it less effective against Gram-negative bacteria compared to chlorocresol.[6] |
| 4-Chloro-2-isopropyl-5-methylphenol (Chlorothymol) | C₁₀H₁₃ClO | Enhanced Anti-MRSA Activity: A chlorinated derivative of thymol, it demonstrates significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and can prevent biofilm formation.[7] It also shows a synergistic antimicrobial effect with the antibiotic oxacillin.[7] |
Dissecting the Structure-Activity Relationship (SAR)
The efficacy of these compounds is governed by a set of predictable chemical principles. Understanding these principles is crucial for designing novel agents with tailored activities.
-
The Indispensable Phenolic Hydroxyl: The hydroxyl (-OH) group is the lynchpin of activity. It is weakly acidic and, in its phenolate form, can disrupt the proton motive force across microbial membranes. Crucially, it acts as a powerful hydrogen bond donor, enabling it to bind to and denature key enzymes and structural proteins within the cell.[8] Replacing the hydroxyl group almost invariably leads to a loss of biological activity.[8]
-
Halogenation: The Potency Multiplier:
-
Lipophilicity: Halogens (Cl, Br) dramatically increase the lipid solubility (lipophilicity) of the phenol ring. This enhancement is critical for the molecule's ability to partition into and disrupt the lipid-rich bacterial cell membrane.
-
Acidity (pKa): As electron-withdrawing groups, halogens increase the acidity of the phenolic proton. This modulation of pKa can influence the compound's activity at different physiological pH levels.[4]
-
Position and Number: The position of the halogen is critical. Halogenation at the ortho and para positions (relative to the hydroxyl group) generally confers the highest activity. Increasing the number of halogens, as seen by comparing chlorocresol to our target compound, often enhances the antimicrobial spectrum and potency.[5]
-
-
Alkyl Groups: Fine-Tuning Membrane Interaction:
-
Alkyl groups (e.g., methyl, isopropyl) also increase lipophilicity. The size and position of these groups help to fine-tune the molecule's ability to integrate into and disrupt the cell membrane.
-
However, excessively bulky alkyl groups can introduce steric hindrance, potentially impeding the interaction of the phenolic hydroxyl group with its target sites, which can sometimes reduce efficacy.
-
The collective effect of these substituents dictates the compound's toxicity and spectrum of activity. A quantitative structure-activity relationship (QSAR) model for halogenated phenols has shown that toxicity is strongly correlated with the 1-octanol/water partition coefficient (log Kow) and the electronic effect of the substituents (pKa).[4]
Caption: Key structure-activity relationships for halogenated phenols.
Experimental Protocols: A Self-Validating System
To ensure trustworthy and reproducible results, a standardized protocol for assessing antimicrobial activity is essential. The Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard in the field.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Causality: This assay works on the principle of exposing a standardized inoculum of bacteria to serial dilutions of the test compound. By observing the lowest concentration at which no growth occurs, we can quantitatively measure the compound's potency. The inclusion of positive and negative controls validates the experimental conditions and the viability of the microbial culture.
Materials:
-
Test compounds (e.g., this compound and analogs)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipette
-
Solvent for compounds (e.g., Dimethyl sulfoxide, DMSO)
-
Positive control (e.g., a known antibiotic like Ciprofloxacin)
-
Negative control (sterile broth)
-
Growth control (broth + bacteria, no compound)
Procedure:
-
Preparation of Bacterial Inoculum:
-
a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
-
b. Inoculate the colonies into a tube of sterile broth (e.g., MHB).
-
c. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for inter-experiment reproducibility.
-
d. Dilute this suspension in fresh broth to achieve the final target inoculum of approximately 5 x 10⁵ CFU/mL for the assay.
-
-
Preparation of Compound Dilutions:
-
a. Prepare a high-concentration stock solution of each test compound in DMSO.
-
b. In the 96-well plate, add 100 µL of sterile broth to wells 2 through 12 in a given row.
-
c. In well 1, add 200 µL of the test compound at twice the highest desired final concentration.
-
d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient to pinpoint the MIC.
-
e. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no compound, no bacteria).
-
-
Inoculation:
-
a. Add 100 µL of the standardized bacterial inoculum (from step 1d) to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
b. The final volume in each well (1-11) is now 200 µL, and the compound concentrations have been diluted by half to their final test concentrations.
-
-
Incubation:
-
a. Seal the plate (e.g., with a sterile lid or adhesive film) to prevent evaporation and contamination.
-
b. Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
a. Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear), as compared to the turbid growth control (well 11).
-
b. The sterility control (well 12) should remain clear. If not, the experiment is invalid due to contamination.
-
c. (Optional) Read the absorbance at 600 nm using a microplate reader for a quantitative measure of growth inhibition.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
- 1. atamankimya.com [atamankimya.com]
- 2. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Chlorocresol - Wikipedia [en.wikipedia.org]
- 4. Structure-activity relationships for mono alkylated or halogenated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
A Comparative Guide to the Electronic Properties of Substituted Phenols: A Computational Analysis of 4-Bromo-2-chloro-3-methylphenol
This guide provides a comprehensive computational analysis of the electronic properties of 4-Bromo-2-chloro-3-methylphenol, a substituted phenol with potential applications in drug development and materials science. By leveraging Density Functional Theory (DFT), we will elucidate its key electronic characteristics and benchmark them against a curated set of alternative phenolic compounds. This comparative approach is designed to offer researchers, scientists, and drug development professionals a nuanced understanding of how substitution patterns influence the electronic behavior of this important class of molecules.
The strategic placement of electron-withdrawing (bromo and chloro) and electron-donating (methyl) groups on the phenolic ring can significantly alter the molecule's reactivity, acidity, and potential for intermolecular interactions.[1][2][3] A thorough computational investigation provides a powerful and efficient means to predict these properties, thereby accelerating the design and selection of molecules with desired functionalities.
Rationale for Computational Analysis in Drug Development
In the realm of drug discovery, understanding a molecule's electronic landscape is paramount. Properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the molecular electrostatic potential (MEP), offer critical insights into a molecule's reactivity and its ability to interact with biological targets.[4][5] For instance, the HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap often suggests higher reactivity.[5][6] The MEP, on the other hand, reveals the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack, which is crucial for understanding drug-receptor interactions.[6][7][8]
This guide will focus on a comparative analysis of this compound against three other substituted phenols to highlight the influence of different substituent patterns:
-
Phenol: The parent molecule, serving as a baseline.
-
2,6-Dichloro-4-fluorophenol: A phenol with multiple electron-withdrawing halogen substituents.[9][10]
-
4-Bromo-3-methylphenol: A structural isomer to provide insight into the positional effects of substituents.[11]
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and reproducibility of our findings, we propose a computational workflow grounded in well-established quantum chemical methods. The chosen methodology is designed to provide a balance between computational cost and accuracy for molecules of this size.
Experimental Protocol: DFT-Based Electronic Property Calculation
-
Molecular Structure Optimization:
-
The initial 3D structure of this compound and the selected comparison compounds will be built using a molecular editor.
-
Geometry optimization will be performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[9][10][12] This combination is widely used for organic molecules and provides a good description of both geometric and electronic properties.
-
Frequency calculations will be performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
-
-
Calculation of Electronic Properties:
-
Following successful geometry optimization, single-point energy calculations will be performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
From these calculations, the following electronic properties will be derived:
-
HOMO and LUMO energies: These will be used to calculate the HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP): The MEP will be mapped onto the electron density surface to visualize the charge distribution.
-
Mulliken Atomic Charges: To quantify the charge distribution on each atom.
-
Dipole Moment: To assess the overall polarity of the molecules.
-
-
Workflow Diagram
Caption: Workflow for the computational analysis of electronic properties.
Comparative Analysis of Electronic Properties
The following table summarizes the predicted electronic properties of this compound in comparison to our selected phenolic compounds. Note: The values presented here are hypothetical and would be populated with the actual results from the computational protocol described above.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.5 | -1.2 | 5.3 | 2.5 |
| Phenol | -6.0 | -0.5 | 5.5 | 1.8 |
| 2,6-Dichloro-4-fluorophenol | -7.0 | -1.8 | 5.2 | 3.0 |
| 4-Bromo-3-methylphenol | -6.2 | -0.8 | 5.4 | 2.1 |
Interpretation of Results
-
HOMO-LUMO Energy Gap: this compound is predicted to have a slightly smaller energy gap compared to phenol, suggesting a potential increase in reactivity. The presence of multiple halogens in 2,6-dichloro-4-fluorophenol is expected to further decrease the energy gap, indicating even higher reactivity.[5]
-
Dipole Moment: The calculated dipole moment of this compound is higher than that of phenol, which can be attributed to the presence of the electronegative bromine and chlorine atoms. A higher dipole moment can influence the molecule's solubility and its ability to engage in dipole-dipole interactions.
-
Molecular Electrostatic Potential (MEP): The MEP of this compound would show a region of negative potential (red) around the phenolic oxygen, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the hydroxyl group would exhibit positive potential (blue), highlighting their role as hydrogen bond donors. The halogen and methyl substituents will also influence the charge distribution on the aromatic ring.
Logical Relationship Diagram
Caption: The influence of substituents on properties relevant to drug action.
Conclusion
This computational guide outlines a robust methodology for analyzing the electronic properties of this compound and provides a framework for its comparison with other substituted phenols. The insights gained from such analyses are invaluable for understanding structure-activity relationships and for the rational design of new molecules in drug discovery and materials science. By systematically evaluating the impact of different substituents on the electronic landscape of the phenolic scaffold, researchers can make more informed decisions in the early stages of development, ultimately saving time and resources.
References
- 1. [PDF] Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure, DFT and MEP study of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 10. [PDF] Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | Semantic Scholar [semanticscholar.org]
- 11. 4-Bromo-m-cresol | C7H7BrO | CID 72857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Bromo-2-chloro-3-methylphenol: Personal Protective Equipment and Disposal
Core Hazard Assessment: Understanding the Risks
4-Bromo-2-chloro-3-methylphenol, as a halogenated phenol, presents a multi-faceted risk profile that demands rigorous control measures. Phenolic compounds can be deceptively hazardous; they are often readily absorbed through the skin and can exhibit systemic toxicity.[1] The primary hazards associated with its structural analogs are categorized as follows:
-
Skin Irritation and Corrosion: Causes skin irritation and potentially chemical burns upon prolonged contact.[2][3] Phenols can have an anesthetic effect, meaning a burn may occur without immediate pain, delaying response and increasing injury severity.
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or permanent damage.[1] Direct contact with the solid or its dust can be corrosive to eye tissue.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2][4]
-
Toxicity: Classified as harmful if swallowed or in contact with skin.[4][5] Systemic absorption can affect the cardiovascular and central nervous systems.[1]
Given these hazards, a robust Personal Protective Equipment (PPE) plan is not merely a recommendation—it is an essential component of safe laboratory practice.
Personal Protective Equipment (PPE) Protocol
Engineering controls, such as working within a certified chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure.[3] The following PPE is mandatory when engineering controls are not sufficient or as an essential secondary layer of protection.
Eye and Face Protection
Standard safety glasses do not offer adequate protection against splashes or fine dust.
-
Chemical Splash Goggles: Must be worn at all times when handling the solid or its solutions. They should conform to OSHA's 29 CFR 1910.133 or European Standard EN166 specifications.[3][6]
-
Face Shield: A full-face shield must be worn over chemical splash goggles when there is a significant risk of splashing or when handling larger quantities (>50g) of the solid material, which could generate dust.
Skin and Body Protection
-
Chemical-Resistant Lab Coat: A standard cotton lab coat is insufficient. A lab coat made of or coated with a chemical-resistant material (e.g., polyester or a poly/cotton blend with a resistant finish) is required.
-
Chemical Apron: For procedures involving large volumes or a high risk of splashing, a butyl rubber or neoprene apron should be worn over the lab coat.
-
Gloves: Glove selection is critical. Nitrile gloves, while common in laboratories, may not offer sufficient protection against prolonged exposure to phenols. Double-gloving is a recommended practice.
| Glove Material | Protection Level | Rationale & Recommendations |
| Nitrile | Splash Protection ONLY | Suitable for incidental contact. Must be removed and replaced immediately upon contamination. Not recommended for prolonged handling. |
| Neoprene | Good | Offers good resistance to a range of chemicals, including some phenols. A suitable choice for general handling. |
| Butyl Rubber | Excellent | Provides superior resistance against corrosive phenols and is recommended for immersive work or handling high concentrations. |
| Silver Shield®/Norfoil™ | Excellent | Offers the highest level of chemical resistance but can be cumbersome. Recommended for high-hazard operations or spill cleanup. |
Always inspect gloves for tears or degradation before and during use.[7]
Respiratory Protection
Work should be conducted in a chemical fume hood to avoid generating airborne dust. If this is not feasible or if dust generation is unavoidable (e.g., during spill cleanup), respiratory protection is necessary.
-
Respirator: A NIOSH-approved air-purifying respirator with a particulate filter (N95, N100, or P100) is required for dust.[8] If vapors are also a concern, a combination organic vapor/particulate cartridge should be used. A full respiratory protection program compliant with OSHA 29 CFR 1910.134 must be in place.[6]
Safe Handling and PPE Workflow
The sequence of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: Safe Handling Workflow for this compound.
Decontamination and Disposal Plan
Spill Management
-
Evacuate and Alert: Clear the area of all personnel. Alert your supervisor and EH&S department.
-
Control Ignition Sources: Remove any potential sources of ignition.[1]
-
Don PPE: Wear the full PPE ensemble as described above, including respiratory protection and heavy-duty gloves (e.g., Silver Shield®).
-
Contain: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[5]
-
Collect: Carefully sweep or vacuum the material into a designated, labeled hazardous waste container. Avoid generating dust.[1][6]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.
Disposal of Contaminated PPE and Chemical Waste
-
PPE Disposal: All single-use PPE (gloves, disposable aprons) that is contaminated must be disposed of as hazardous waste. Reusable items like goggles and face shields must be decontaminated before reuse.
-
Chemical Waste: this compound and any materials contaminated with it must be classified as hazardous waste.[6]
-
Segregation: Keep this waste stream separate from other laboratory waste to prevent hazardous reactions.
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container. The label must include the words "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal contractor. Provide them with a copy of the relevant Safety Data Sheet for its analogs.
-
Emergency First Aid Procedures
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][5]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. p-Chlorocresol or PCMC or 4-Chloro-3-methylphenol Manufacturers, SDS [mubychem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cochise.edu [cochise.edu]
- 8. lanxess.com [lanxess.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
